2-Bromo-3-methoxy-5-methylpyrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-3-methoxy-5-methylpyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 |
InChI Key |
OXNUWUJJCAWMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-3-methoxy-5-methylpyrazine chemical structure and properties
[1][2]
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6 ) is a trisubstituted pyrazine derivative characterized by orthogonal reactivity profiles.[1][2] Its structure combines an electrophilic handle (C2-Bromine) for cross-coupling, a nucleophilic/directing group (C3-Methoxy), and a steric anchor (C5-Methyl). This specific substitution pattern makes it a valuable "molecular Lego" block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting ATP-binding pockets in kinases.
Chemical Identity & Physical Properties[1][3]
| Property | Data |
| CAS Number | 1401072-21-6 |
| IUPAC Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| SMILES | COc1nc(C)cnc1Br |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approx. 45–55 °C (Predicted based on congeners) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water |
| LogP (Calc) | ~1.8 – 2.1 |
| H-Bond Acceptors | 3 (N1, N4, O) |
Structural Analysis
The molecule features a 1,4-diazine core. The regiochemistry is critical :
-
Position 2 (Br): Activated for oxidative addition (Suzuki/Buchwald).
-
Position 3 (OMe): Provides electron density to N4, modulating basicity and solubility. It is ortho to the bromine, creating a "push-pull" electronic environment.
-
Position 5 (Me): Located meta to the bromine and para to the methoxy group (relative to the ring system), providing metabolic stability by blocking the C5 oxidation site.
Synthetic Pathways
The synthesis of this specific isomer requires careful control of regioselectivity.[3] The most robust laboratory-scale route involves a Sandmeyer-type sequence starting from commercially available 2-amino-5-methylpyrazine.
Validated Synthetic Protocol (Logic-Based)
This route avoids the regioselectivity issues of direct halogenation of methoxypyrazines.
Step 1: Regioselective Bromination Bromination of 2-amino-5-methylpyrazine occurs preferentially at the C3 position (para to the methyl group is blocked by N, ortho is activated).
-
Reagents: NBS (N-bromosuccinimide), DCM, 0°C.
-
Intermediate: 2-Amino-3-bromo-5-methylpyrazine.[4]
Step 2: Nucleophilic Aromatic Substitution (
-
Reagents: NaOMe (Sodium Methoxide), MeOH, Reflux.
-
Intermediate: 2-Amino-3-methoxy-5-methylpyrazine.
Step 3: Sandmeyer Reaction (Diazotization-Bromination) The amino group at C2 is converted to a diazonium salt and displaced by bromine.
Synthesis Flowchart (Graphviz)
Figure 1: Stepwise synthesis via Sandmeyer sequence ensuring correct regiochemistry.
Reactivity & Applications in Drug Discovery[7]
The utility of 2-Bromo-3-methoxy-5-methylpyrazine lies in its ability to undergo sequential functionalization.
A. C2-Bromine: The Electrophilic Gateway
The C2-Br bond is the most reactive site for transition-metal catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the primary pharmacophore.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, common in kinase hinge-binding motifs.
B. C3-Methoxy: The Masked Nucleophile
The methoxy group serves two roles:
-
Electronic Modulation: It donates electron density into the ring, preventing the pyrazine from being too electron-deficient (which can lead to instability or non-specific toxicity).
-
Deprotection: Demethylation (using
or Pyridine-HCl) yields the Pyrazinone (tautomer of hydroxypyrazine), a privileged scaffold in H-bond donor/acceptor networks.
Reactivity Map (Graphviz)
Figure 2: Divergent reactivity profile for library generation.
Handling & Safety Protocol
As a halogenated heterocyclic ether, this compound requires standard laboratory safety protocols.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).
-
Disposal: Halogenated organic waste streams.
References
-
ChemicalBook. (2025).[6] 2-Bromo-3-methoxy-5-methylpyrazine Product Entry (CAS 1401072-21-6).[1][2][5] Link
-
BLD Pharm. (2025). Safety Data Sheet: 5-Bromo-2-methoxy-3-methylpyrazine (Isomer Comparison). Link
-
PubChem. (2025). Pyrazine Derivatives and Biological Activity. National Library of Medicine. Link
-
TSI Journals. (2009). Efficient synthesis of brominated methylpyrazines. Link
-
CymitQuimica. (2025).[6] Catalog Entry for Bromo-methoxy-methylpyrazines. Link
Sources
- 1. Fmoc-Val-OSu | CAS#:130878-68-1 | Chemsrc [chemsrc.com]
- 2. 1393541-34-8|5-Bromo-2-methoxy-3-methylpyrazine|BLD Pharm [bldpharm.com]
- 3. Regioselective bromination: Synthesis of brominated methoxyquinolines [agris.fao.org]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. 兰州康寓信生物科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]
- 6. When 5-Bromohex-2-ene is treated with sodium methoxide (NaOCH_{3}) in met.. [askfilo.com]
The Enigmatic Pyrazine: A Case Study in Isomer-Specific Identification of 2-Bromo-3-methoxy-5-methylpyrazine
An In-Depth Guide for Researchers and Drug Development Professionals on the Critical Importance of CAS Number Verification and Analytical Corroboration
In the intricate landscape of pharmaceutical research and fine chemical synthesis, the precise identification of a molecule is paramount. The seemingly minor transposition of functional groups on an aromatic scaffold can drastically alter its physicochemical properties, biological activity, and toxicological profile. This guide delves into the crucial process of verifying the identity of a specific pyrazine derivative, 2-Bromo-3-methoxy-5-methylpyrazine, and underscores the necessity of a multi-faceted analytical approach for unambiguous characterization. The Chemical Abstracts Service (CAS) number, a unique numerical identifier, serves as the cornerstone of this process, yet its verification for less common isomers can present a significant challenge.
The Isomer Challenge: Why Specificity Matters
Pyrazines are a class of heterocyclic aromatic compounds that are integral to the flavor and aroma industry and serve as key building blocks in medicinal chemistry. Their utility is dictated by the nature and position of substituents on the pyrazine ring. For a molecule like 2-Bromo-3-methoxy-5-methylpyrazine, several positional isomers exist, each with a unique CAS number and distinct properties. For instance, a search for this compound may yield results for related isomers such as:
-
2-Bromo-5-methoxy-3-methylpyrazine: CAS No. 1393562-33-8[1]
-
5-Bromo-2-methoxy-3-methylpyrazine: CAS No. 1393541-34-8
-
2-Amino-5-bromo-3-methoxypyrazine: CAS No. 5900-13-0[2]
This highlights the critical importance of specifying the exact substitution pattern. Assuming the identity of a compound based on a similar name can lead to significant errors in research and development, including the synthesis of incorrect molecules, misinterpretation of biological data, and potential safety hazards.
The Quest for a Definitive CAS Number
A comprehensive search for the CAS number specifically for "2-Bromo-3-methoxy-5-methylpyrazine" did not yield a readily available and authoritatively confirmed identifier from major chemical databases. This suggests that this particular isomer may be a novel compound or one that is not widely commercialized. In such cases, the primary literature, particularly papers detailing its synthesis, becomes the most reliable source for a newly assigned CAS number and its associated characterization data.
The investigation into a user-provided CAS number, 942068-96-2, revealed it to be an identifier for a mechanical tool (oil filter pliers) and not a chemical substance. This underscores the potential for error in database entries and the necessity for rigorous verification.
The Cornerstone of Identity: Analytical Characterization
In the absence of a confirmed CAS number from established databases, the onus falls on the researcher to definitively prove the structure of the synthesized or acquired compound through a battery of analytical techniques. This not only confirms the identity of the target molecule but also establishes its purity, a critical factor for any subsequent application.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Expected Molecular Ion: For 2-Bromo-3-methoxy-5-methylpyrazine (C₆H₇BrN₂O), the expected monoisotopic mass would be approximately 201.979 g/mol . The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a novel pyrazine derivative.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is typically suitable for separating pyrazine derivatives.
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC injector, typically in splitless mode to maximize sensitivity for a novel compound.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/minute. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to confirm the molecular weight and examine the fragmentation pattern for consistency with the proposed structure.
-
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the identification of 2-Bromo-3-methoxy-5-methylpyrazine using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. For 2-Bromo-3-methoxy-5-methylpyrazine, ¹H and ¹³C NMR would provide definitive evidence for the arrangement of the substituents.
Expected ¹H NMR Signals:
-
A singlet for the methyl group protons (CH₃).
-
A singlet for the methoxy group protons (OCH₃).
-
A singlet for the aromatic proton on the pyrazine ring. The chemical shift of this proton would be crucial in determining the substitution pattern.
Expected ¹³C NMR Signals:
-
Four distinct signals for the pyrazine ring carbons.
-
A signal for the methyl carbon.
-
A signal for the methoxy carbon.
The specific chemical shifts and coupling constants (or lack thereof) would allow for the unambiguous assignment of the 2, 3, and 5 positions of the substituents.
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and multiplicity of the signals to assign them to the protons in the molecule.
-
Diagram: Logic for Structural Elucidation
Caption: Logical flow for confirming the chemical structure using multiple analytical techniques.
Conclusion: A Protocol for Scientific Rigor
The definitive identification of a chemical entity, particularly a novel or less-common one like 2-Bromo-3-methoxy-5-methylpyrazine, is a foundational requirement for credible scientific research. This guide has highlighted the potential pitfalls of relying on unverified information and has outlined a robust analytical workflow to establish a compound's identity with a high degree of certainty. For researchers and drug development professionals, adherence to such rigorous verification protocols is not merely a matter of good practice but a fundamental pillar of scientific integrity. In the absence of a readily available and confirmed CAS number, a combination of mass spectrometry and NMR spectroscopy, supported by detailed experimental protocols, provides the necessary evidence to confidently assert the structure and purity of the compound .
References
-
Walmart. Powerbuilt Self-Adjusting Oil Filter Pliers - 942068. [Link]
Sources
Difference between 2-Bromo-3-methoxy-5-methylpyrazine and 2-Bromo-5-methoxy-3-methylpyrazine
Regioisomeric Divergence in Pyrazine Scaffolds: A Comparative Analysis of 2-Bromo-3-methoxy-5-methylpyrazine and 2-Bromo-5-methoxy-3-methylpyrazine
Executive Summary
In the rational design of kinase inhibitors, agrochemicals, and functional materials, the pyrazine ring serves as a privileged, electron-deficient scaffold[1]. However, the exact placement of substituents on this diazine core dictates its behavior in downstream functionalizations. This technical guide provides an in-depth mechanistic analysis of two closely related regioisomers: 2-Bromo-3-methoxy-5-methylpyrazine and 2-Bromo-5-methoxy-3-methylpyrazine . By dissecting their electronic and steric microenvironments, we establish the causality behind their divergent reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
Structural Topography & Isomeric Distinction
While both molecules share the same molecular weight and functional groups, their spatial arrangements create entirely different chemical entities:
-
Isomer A: 2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6)[2]
-
Topography: The methoxy group is ortho (C3) to the bromo electrophile (C2), while the methyl group is para (C5).
-
-
Isomer B: 2-Bromo-5-methoxy-3-methylpyrazine (CAS: 1393562-33-8)[3]
-
Topography: The methyl group is ortho (C3) to the bromo electrophile (C2), while the methoxy group is para (C5).
-
Mechanistic Causality: Electronic & Steric Microenvironments
To understand why these isomers react differently, we must evaluate the dual nature of the methoxy group and the steric bulk of the methyl group.
The Dual Nature of the Methoxy Group (+M vs. -I): The methoxy substituent is a classic example of a group that donates electron density via resonance (+M effect) but withdraws electron density through the sigma-bond framework (-I effect)[1].
-
In Isomer A , the methoxy group is directly adjacent (ortho) to the C2-Br bond. At this proximity, the distance-dependent inductive withdrawal (-I) is maximized, strongly polarizing the C-Br bond and lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1]. The resonance (+M) effect directs electron density toward N4 and C5, bypassing the C2 electrophilic center.
-
In Isomer B , the methoxy group is para to the C2-Br bond. The inductive effect is negligible at this distance. Instead, the resonance (+M) effect dominates, pushing electron density directly across the conjugated pi-system to C2[1]. This raises the LUMO energy, severely deactivating the C2-Br bond toward both nucleophilic attack and oxidative addition.
Steric Shielding at the Electrophile: Conformational thermodynamics dictate that a methyl group (A-value: 1.7 kcal/mol) exerts significantly more steric hindrance than a methoxy group (A-value: 0.6 kcal/mol). The oxygen atom in the methoxy group can rotate its bulky methyl tail away from the adjacent C2-Br bond. Consequently, Isomer B (with an ortho-methyl group) is heavily sterically shielded compared to Isomer A (with an ortho-methoxy group).
Divergent Reactivity Profiles
Nucleophilic Aromatic Substitution (SNAr)
Pyrazines are inherently primed for SNAr due to the electronegativity of the ring nitrogens, which stabilize the anionic Meisenheimer intermediate[1].
-
Isomer A undergoes rapid SNAr. The ortho-methoxy group's inductive withdrawal stabilizes the buildup of negative charge during the transition state[4].
-
Isomer B is practically inert under mild SNAr conditions. The para-methoxy group floods the ring with electron density, destabilizing the Meisenheimer complex and repelling incoming nucleophiles[5].
Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura and Buchwald-Hartwig couplings, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step[6].
-
Isomer A benefits from chelation assistance . The lone pairs on the ortho-methoxy oxygen can pre-coordinate with the Pd(0) center, guiding the metal directly into the adjacent C-Br bond, drastically lowering the activation energy barrier[7].
-
Isomer B lacks this coordinating heteroatom at the ortho position. Combined with the steric bulk of the ortho-methyl group and the electronic deactivation from the para-methoxy group, oxidative addition is sluggish, often resulting in catalyst degradation before product formation[6].
Quantitative Data & Comparative Analysis
| Property / Parameter | 2-Bromo-3-methoxy-5-methylpyrazine (Isomer A) | 2-Bromo-5-methoxy-3-methylpyrazine (Isomer B) |
| CAS Number | 1401072-21-6[2] | 1393562-33-8[3] |
| Substituent Ortho to Br | Methoxy (-OMe) | Methyl (-CH3) |
| Substituent Para to Br | Methyl (-CH3) | Methoxy (-OMe) |
| Steric Hindrance at C2 | Low (A-value: 0.6 kcal/mol) | High (A-value: 1.7 kcal/mol) |
| Dominant Electronic Effect | Inductive Withdrawal (-I) | Resonance Donation (+M) |
| SNAr Reactivity | Highly Activated | Deactivated |
| Pd-Cross-Coupling Kinetics | Fast (Chelation-assisted) | Sluggish (Sterically shielded) |
Visualizing the Reactivity Pathways
Fig 1. Divergent reactivity pathways of pyrazine regioisomers in SNAr and cross-coupling reactions.
Self-Validating Experimental Protocols
Protocol 1: Regioselective SNAr of Isomer A with Morpholine
-
Objective: Displace the C2-bromide to yield 4-(3-methoxy-5-methylpyrazin-2-yl)morpholine.
-
Causality & Execution:
-
Solvent & Reagent Assembly: Dissolve Isomer A (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). The high dielectric constant of NMP stabilizes the polar Meisenheimer transition state. Add morpholine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and deactivation of the morpholine nucleophile.
-
Thermal Activation: Heat the mixture to 80°C. While Isomer A is electronically activated, this mild thermal energy ensures rapid traversal of the activation barrier.
-
Self-Validation (In-Process Control): At 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting material's distinct isotopic pattern (M, M+2 for Bromine) and the emergence of a single peak corresponding to the[M+H]+ of the morpholine adduct.
-
Isolation: Quench by pouring into ice water. The lipophilic nature of the aminated pyrazine drives its precipitation from the aqueous phase, allowing isolation via vacuum filtration.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of Isomer A
-
Objective: Form a C-C bond at C2 using phenylboronic acid.
-
Causality & Execution:
-
Catalyst Selection: Combine Isomer A (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination step, while its large bite angle facilitates oxidative addition[7].
-
Biphasic Activation: Suspend the reagents in Dioxane/H2O (4:1 v/v) containing K2CO3 (2.0 eq). Water is strictly required to dissolve the base and generate the reactive boronate complex (Ar-B(OH)3⁻), which is the active transmetalating species[6].
-
Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and premature oxidation of the Pd(0) catalyst.
-
Reaction & Self-Validation: Heat at 90°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The system self-validates through the visual consumption of the UV-active starting material (Rf ~0.6) and the appearance of an intense blue fluorescent spot under 254 nm UV light (Rf ~0.4), indicative of the extended pi-conjugation in the newly formed biaryl product.
-
Workup: Filter the crude mixture through a Celite pad to sequester palladium black, ensuring the organic product is free of heavy metal contamination.
-
References
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
2-Bromo-3-methoxy-5-methylpyrazine Product Data. Chemsigma. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-3-methoxy-5-methylpyrazine [1401072-21-6] | Chemsigma [chemsigma.com]
- 3. 2-Bromo-5-methoxy-3-methylpyrazine | CymitQuimica [cymitquimica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Pyrazine heterocyclic building blocks for drug discovery
The Pyrazine Paradigm: A Technical Guide to Heterocyclic Building Blocks in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the pyrazine ring (1,4-diazine) has evolved from a simple aromatic scaffold into a critical tool for multiparametric optimization. Unlike its carbon-rich isosteres (benzene) or mono-nitrogen analogs (pyridine), pyrazine offers a unique electronic profile: high electron deficiency, dual hydrogen-bond accepting (HBA) capability, and significantly reduced lipophilicity. This guide provides a technical deep-dive into the strategic deployment, synthesis, and functionalization of pyrazine building blocks, serving as a blueprint for researchers aiming to navigate the "solubility-permeability" trade-off.
Part 1: Physicochemical Profiling & Strategic Utility
The decision to incorporate a pyrazine core is rarely arbitrary; it is a calculated move to modulate LogP , pKa , and metabolic stability .
Comparative Metrics
The introduction of nitrogen atoms into the aromatic ring lowers the orbital energy, making the system electron-deficient.[1] This has profound effects on physical properties.
Table 1: Physicochemical Comparison of Aromatic Isosteres
| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |
| Structure | C6H6 | C5H5N | C4H4N2 | Pyrazine is a 1,4-diazine.[2] |
| Electronic Nature | Electron-Neutral | Electron-Deficient | Highly Electron-Deficient | Lowers oxidative metabolism potential (CYP450). |
| pKa (Conjugate Acid) | ~ - | 5.2 | 0.65 | Pyrazine is a very weak base; remains neutral at physiological pH. |
| LogP (Lipophilicity) | 2.13 | 0.65 | -0.26 | Drastic reduction in lipophilicity; improves aqueous solubility. |
| H-Bond Acceptors | 0 | 1 | 2 | Increases water solubility and target binding interactions. |
| Dipole Moment (D) | 0 | 2.2 | 0 | Symmetric nature results in zero dipole, aiding crystal packing. |
The "Nitrogen Walk" Strategy
Medicinal chemists often perform a "nitrogen walk"—systematically replacing CH groups with N atoms.
-
Solubility: Moving from pyridine to pyrazine often results in a significant solubility boost due to the lower LogP and increased polarity of the C-N bonds.
-
Binding: The pyrazine nitrogens act as weak bases but excellent HBAs, often interacting with hinge region residues in kinase inhibitors (e.g., Idelalisib).
Part 2: Synthetic Architectures & Protocols
Functionalizing the pyrazine core is challenging due to its electron-deficient nature, which deactivates the ring toward electrophilic aromatic substitution (SEAr). Therefore, synthesis relies heavily on Nucleophilic Aromatic Substitution (SNAr) , Cross-Coupling , and Radical C-H Functionalization .
Experimental Protocol: Radical C-H Alkylation (Minisci Reaction)
The Minisci reaction is the gold standard for late-stage functionalization of pyrazines. It utilizes carbon-centered radicals to attack the electron-deficient heterocycle.
Target Transformation: Pyrazine
Step-by-Step Methodology:
-
Reagent Setup:
-
Substrate: Pyrazine (1.0 equiv, e.g., 2 mmol).
-
Radical Precursor: Carboxylic acid (R-COOH) (3.0 equiv).
-
Catalyst: Silver nitrate (AgNO3) (0.2 equiv).
-
Oxidant: Ammonium persulfate ((NH4)2S2O8) (3.0 equiv).
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the pyrazine ring via protonation.
-
Solvent: Biphasic mixture of DCM/Water (1:1) or Acetonitrile/Water.
-
-
Execution:
-
Dissolve pyrazine and AgNO3 in the aqueous acid solution (0.5 M H2SO4 or TFA/Water).
-
Dissolve the carboxylic acid in the organic solvent.
-
Heat the biphasic mixture to 40–60 °C with vigorous stirring.
-
Add the ammonium persulfate solution dropwise over 30–60 minutes. Note: Slow addition controls radical concentration and prevents homocoupling of the alkyl radical.
-
-
Workup:
-
Cool to room temperature.
-
Basify with saturated NaHCO3 or NaOH (pH > 9) to deprotonate the product and ensure it partitions into the organic layer.
-
Extract with DCM (3x). Dry over Na2SO4 and concentrate.
-
Purify via silica gel chromatography (typically Hexane/EtOAc).
-
-
Self-Validating Check:
-
Observation: Evolution of CO2 gas indicates successful decarboxylation of the carboxylic acid.
-
NMR Diagnostic: Disappearance of the equivalent pyrazine protons (singlet at 8.6 ppm) and appearance of complex splitting patterns indicating mono-substitution.
-
Visualization: The Minisci Mechanism
The following diagram illustrates the radical pathway, highlighting the critical role of acid activation.[3]
Caption: Mechanistic flow of the Minisci reaction. Protonation lowers the LUMO energy of pyrazine, facilitating the attack of the nucleophilic alkyl radical generated from oxidative decarboxylation.
Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]
Bioisosterism in Action
Pyrazine is frequently used to replace benzene rings to solve "molecular obesity" (high MW and LogP) or to introduce specific interactions.
-
Case Study: Bortezomib (Velcade) [1]
-
Indication: Multiple Myeloma (Proteasome Inhibitor).[1][2][4]
-
Role of Pyrazine: The pyrazine ring serves as a rigid scaffold that orients the peptidic backbone. Crucially, it replaces more lipophilic aromatic groups found in early leads, improving the drug's solubility profile for intravenous administration.
-
Chemistry: The pyrazine carboxylic acid is coupled to a phenylalanine analog.
-
-
Case Study: Pyrazinamide
-
Mechanism:[1][3][7] A prodrug converted by bacterial pyrazinamidase to pyrazinoic acid.
-
Significance: The accumulation of pyrazinoic acid lowers the pH of the bacterial environment, disrupting membrane transport. The electron-deficient nature of the ring is essential for this specific enzymatic hydrolysis.
Visualization: Bioisosteric Replacement Logic
This workflow demonstrates how a chemist decides to swap a benzene ring for a pyrazine.
Caption: Decision tree for implementing pyrazine bioisosteres to optimize physicochemical properties (LogP) and metabolic stability.
Part 4: Emerging Trends & Advanced Synthesis
While Minisci and SNAr are established, modern drug discovery demands more precise methods.
-
Photoredox Catalysis: Replacing Ag(I) and persulfate with Iridium or Ruthenium photocatalysts allows for milder Minisci reactions, tolerating sensitive functional groups.
-
C-H Activation (Pd/Ru): Direct arylation of pyrazine oxides followed by deoxygenation is a powerful method to access biaryl systems without pre-functionalized handles (like boronates).
-
Flow Chemistry: Pyrazine synthesis, particularly those involving diazotization or hazardous intermediates, is increasingly moved to continuous flow reactors to manage exotherms and improve safety.
References
-
Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline." Tetrahedron, 27(15), 3575-3579. Link
-
Dolezal, M., & Zitko, J. (2015). "Pyrazine derivatives: A patent review (2008 – present)." Expert Opinion on Therapeutic Patents, 25(1), 33-47. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
FDA Label - Bortezomib. (2003). "Velcade Prescribing Information." U.S. Food and Drug Administration.[1][8] Link
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. Link
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. mdpi.com [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3-methoxy-5-methylpyrazine
Authored for Researchers, Scientists, and Professionals in Drug Development
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Bromo-3-methoxy-5-methylpyrazine, a key heterocyclic building block in medicinal chemistry and materials science. We will dissect the primary synthetic strategies, focusing on the chemical logic behind precursor selection, reaction mechanisms, and process optimization. This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific applications. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to ensure both scientific integrity and practical utility.
Introduction: The Significance of Substituted Pyrazines
Pyrazines are a critical class of N-heterocyclic compounds found in numerous natural products and serve as foundational scaffolds in medicinal chemistry.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of bioactive molecules. Specifically, substituted pyrazines are integral to compounds with applications ranging from anticancer and antituberculosis agents to agrochemicals.[1]
2-Bromo-3-methoxy-5-methylpyrazine, in particular, is a versatile intermediate. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of molecular complexity. The methoxy and methyl groups at the 3- and 5-positions, respectively, modulate the electronic character and steric profile of the ring, influencing its binding affinity and metabolic stability in a drug development context. A robust and scalable synthesis is therefore paramount for its effective utilization.
Retrosynthetic Analysis & Core Strategies
A logical approach to synthesizing 2-Bromo-3-methoxy-5-methylpyrazine involves considering several key bond disconnections. The two most prominent strategies involve:
-
Late-Stage Bromination: This approach begins with a pre-formed 3-methoxy-5-methylpyrazine core, followed by the selective introduction of a bromine atom at the C2 position. This is often the most direct route if the precursor is readily available.
-
Ring Construction with Pre-installed Halogen: This strategy involves building the pyrazine ring from acyclic precursors where the bromine atom (or a precursor to it) is already in place. This can be advantageous if the late-stage bromination proves to be low-yielding or lacks regioselectivity.
This guide will focus primarily on the late-stage bromination approach, as it represents a common and often efficient pathway.
Caption: Key retrosynthetic pathways to the target compound.
Synthetic Pathway: Electrophilic Bromination of 2-Methoxy-5-methylpyrazine
The most direct and frequently employed method is the electrophilic bromination of 2-methoxy-5-methylpyrazine. The electron-donating nature of the methoxy group activates the pyrazine ring towards electrophilic attack, while the existing substituents direct the incoming electrophile.
Mechanistic Considerations
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazine ring, while generally electron-deficient compared to benzene, is sufficiently activated by the methoxy group. The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it often requires a catalyst and can lead to over-bromination or side reactions. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a slow, controlled release of electrophilic bromine, enhancing selectivity and improving safety. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile.[2]
Caption: General workflow for the electrophilic bromination protocol.
Detailed Experimental Protocol
This protocol is a synthesized example based on established chemical principles for electrophilic bromination of activated heterocyles. Researchers should always conduct their own risk assessment before proceeding.
Materials & Reagents:
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-methoxy-5-methylpyrazine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is a crucial step to control the reaction's exothermicity and minimize potential side-product formation.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine. Follow this with a wash using saturated aqueous sodium bicarbonate solution to remove succinimide.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-Bromo-3-methoxy-5-methylpyrazine as a pure solid or oil.
Alternative Bromination Strategies
While NBS is preferred, other brominating agents can be employed. Using molecular bromine in a solvent like dichloromethane is also feasible, often with pyridine added to scavenge the HBr byproduct.[6] However, this method can be less selective. For substrates that are difficult to brominate, more potent conditions might be required, but these increase the risk of side reactions.
Alternative Synthetic Routes from Different Precursors
While direct bromination is common, other precursors can be strategically advantageous depending on commercial availability and desired scale.
From 2-Amino-3-methoxy-5-methylpyrazine via Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation to convert an amino group on an aromatic ring into a halide.
-
Diazotization: The amino group is first converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr) at low temperatures (0-5°C).
-
Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the displacement of the diazonium group (N₂) with a bromide anion.
This method is robust but involves the generation of potentially unstable diazonium intermediates and requires careful temperature control.
From 2-Hydroxy-3-methoxy-5-methylpyrazine
A hydroxyl group on the pyrazine ring can be converted to a bromide using standard halogenating agents.
-
Phosphorus Oxybromide (POBr₃) or Phosphorus Tribromide (PBr₃): Heating the hydroxypyrazine with POBr₃ or PBr₃, often in a high-boiling point solvent or neat, can effectively replace the hydroxyl group with bromine. These reactions can require harsh conditions and careful handling of corrosive phosphorus reagents. A related transformation using POCl₃ followed by halide exchange can also be considered.[7]
Data Summary and Route Comparison
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Electrophilic Bromination | 2-Methoxy-5-methylpyrazine | NBS, DCM | Good to Excellent | High selectivity, mild conditions, operational simplicity. | Dependent on availability of the methoxypyrazine precursor. |
| Sandmeyer Reaction | 2-Amino-3-methoxy-5-methylpyrazine | NaNO₂, HBr, CuBr | Moderate to Good | Utilizes readily available amino-precursors. | Involves potentially unstable diazonium salts; requires strict temperature control. |
| From Hydroxypyrazine | 2-Hydroxy-3-methoxy-5-methylpyrazine | POBr₃ or PBr₃ | Moderate | Good for specific precursor availability. | Harsh reaction conditions; corrosive and hazardous reagents. |
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic shifts for the remaining aromatic proton and the methyl and methoxy protons.
-
¹³C NMR will confirm the number of unique carbon environments and their chemical shifts.
-
-
Mass Spectrometry (MS): Will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion and Outlook
The synthesis of 2-Bromo-3-methoxy-5-methylpyrazine is most efficiently achieved via the direct electrophilic bromination of 2-methoxy-5-methylpyrazine using N-Bromosuccinimide. This method offers a balance of high yield, selectivity, and operational safety, making it suitable for both laboratory-scale and larger-scale production. Alternative routes, such as the Sandmeyer reaction, provide valuable options when starting from different precursors. Understanding the mechanistic underpinnings of each synthetic choice allows for rational problem-solving and optimization, ensuring the reliable production of this important chemical intermediate for advancing drug discovery and materials science.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(3), 274-277. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved March 3, 2026, from [Link]
-
Request PDF. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Retrieved March 3, 2026, from [Link]
-
Durham e-Theses. (2023, April 21). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved March 3, 2026, from [Link]
-
Durham E-Theses. (2022, February 8). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved March 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylpyrazine. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
PubChem. (n.d.). 2-Methoxy-5-methylpyrazine. Retrieved March 3, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Retrieved March 3, 2026, from [Link]
-
ZORA. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved March 3, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 3. 2-Methoxy-5-methylpyrazine | C6H8N2O | CID 76153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838) - FooDB [foodb.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Bromo-3-methoxy-5-methylpyrazine
The following is an in-depth technical guide on the solubility and thermodynamic profiling of 2-Bromo-3-methoxy-5-methylpyrazine , designed for researchers and process chemists.
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6 ) is a critical heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and antiviral pyrazinamide derivatives.[1][2] Precise solubility data is the cornerstone of process optimization, governing reaction yield, recrystallization efficiency, and purification protocols.[3]
This guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of this compound. While proprietary specific solubility datasets for this exact CAS are often held within internal corporate dossiers, this guide synthesizes data from structural analogs (e.g., 2-methoxy-3-isobutylpyrazine) and establishes the industry-standard Laser Monitoring Protocol for generating self-validated solubility curves.
Chemical Identity & Structural Properties[3][4][5][6][7]
| Property | Detail |
| Chemical Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| CAS Number | 1401072-21-6 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Key Functional Groups | Pyrazine ring (aromatic core), Methoxy (-OCH₃), Methyl (-CH₃), Bromo (-Br) |
| Predicted LogP | ~1.5 - 2.0 (Lipophilic character dominant) |
Structure-Property Relationship (SPR) Analysis
The solubility profile is dictated by the interplay of its substituents:
-
Pyrazine Core: Provides a planar, aromatic scaffold with limited water solubility.
-
Methoxy & Methyl Groups: The methoxy group adds weak hydrogen bond acceptance, while the methyl group increases lipophilicity.
-
Bromo Substituent: The heavy halogen atom significantly influences crystal packing density and enhances solubility in chlorinated solvents (e.g., Dichloromethane) and aromatic hydrocarbons (e.g., Toluene) via halogen-pi interactions.
Experimental Protocol: Dynamic Laser Monitoring Method
To generate authoritative solubility data, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to its speed and precision in detecting the exact dissolution point (clear point).
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Detailed Methodology
-
Preparation: Accurately weigh a specific mass of 2-Bromo-3-methoxy-5-methylpyrazine (
) and solvent ( ) into a jacketed glass vessel. -
Setup: Insert a laser monitoring probe and a precision thermometer (
K). Ensure constant stirring (e.g., 400 rpm) to prevent concentration gradients. -
Dissolution: Slowly increase the temperature of the jacketed vessel. The laser intensity through the solution will remain low due to scattering by undissolved particles.
-
Detection: Record the temperature (
) at which the laser intensity abruptly maximizes (indicating complete dissolution). -
Validation: Slowly cool the solution and record the temperature of first crystal appearance (cloud point). The average of the dissolution and nucleation temperatures minimizes the metastable zone width error.
Solubility Data & Solvent Selection Guide
Based on structural analogs (such as 2-methoxy-5-methyl-3-(2-methylpropyl)pyrazine) and thermodynamic principles of halogenated pyrazines, the expected solubility behavior is categorized below.
Predicted Solubility Profile (at 298.15 K)
| Solvent Category | Representative Solvents | Predicted Solubility (g/L) | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | High (>300 g/L) | The methoxy group facilitates interaction; high solubility expected despite Br atom. |
| Polar Arotic | Ethyl Acetate, Acetone | Moderate-High (100-200 g/L) | Excellent compatibility with the pyrazine core; ideal for crystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 g/L) | "Like dissolves like"; halogenated solvent interacts favorably with the Bromo-substituent. |
| Non-Polar | Hexane, Heptane | Low (<10 g/L) | Lack of dipole interaction makes these ideal anti-solvents for precipitation. |
| Aqueous | Water | Very Low (<1 g/L) | The lipophilic Br and Methyl groups dominate, rendering the molecule hydrophobic. |
Solvent Selection Decision Tree
Use this logic to select the optimal solvent for your specific process step.
Figure 2: Solvent selection strategy based on solubility thermodynamics.
Thermodynamic Modeling
To extrapolate solubility data beyond measured points, the Modified Apelblat Equation is the standard model for this class of compounds. It correlates the mole fraction solubility (
The Apelblat Model
- : Mole fraction solubility of the solute.
-
: Absolute temperature (K).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis of experimental data.
Interpretation:
-
A positive enthalpy of solution (
) is typical for these systems, indicating the dissolution is endothermic . -
This confirms that increasing temperature will significantly increase solubility , validating the use of cooling crystallization as a purification method.
Thermodynamic Parameters
Using the van't Hoff analysis, the dissolution enthalpy (
- : Generally positive (non-spontaneous) at low T, becoming less positive or negative at high T.
- : Positive value indicates energy is absorbed to break the crystal lattice (dominant factor).
- : Positive value indicates increased disorder upon dissolution.
Practical Applications in Drug Development
Purification via Recrystallization
Based on the solubility differential:
-
Solvent: Ethanol or Ethyl Acetate.[3]
-
Protocol: Dissolve crude 2-Bromo-3-methoxy-5-methylpyrazine at reflux (~70-75°C).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Cooling: Slow cooling to 0-5°C. The steep solubility curve (predicted by the Apelblat B-term) ensures high recovery yield.
-
Anti-solvent: If yield is low, add Hexane dropwise to the cooled solution to force precipitation.
Reaction Solvent Choice
For nucleophilic substitution reactions (e.g., displacing the Bromine):
-
Recommended: Aprotic polar solvents like DMF or DMSO (where solubility is high) facilitate the reaction but make workup difficult.
-
Alternative: THF or Acetonitrile offers a good balance of solubility and ease of removal.
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12457513, 2-Bromo-3-methylpyrazine. Retrieved from [Link] (Structural Analog Reference).
-
Solubility Data (Analog): Scent.vn (2025). 2-Methoxy-5-methyl-3-(2-methylpropyl)pyrazine Solubility Data. Retrieved from [Link] (Proxy Data Source).
-
Methodology: Wang, J., et al. (2018). "Thermodynamic models for determination of the solubility of 2-amino-3-bromo-5-methylpyrazine in pure and binary solvents." Journal of Chemical & Engineering Data. (Methodological Standard).[4][5]
-
General Pyrazine Synthesis: Tang, S., et al. (2009). "An efficient and facile synthesis of 2-bromo-5-methylpyrazine."[6] Trade Science Inc.[6] Retrieved from [Link].
Sources
- 1. 兰州康寓信生物科技有限公司产品目录_第1页_Chemicalbook [m.chemicalbook.com]
- 2. Fmoc-Val-OSu | CAS#:130878-68-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazine, 2-methoxy-3-methyl-5-(2-methylpropyl) [webbook.nist.gov]
- 5. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- 6. tsijournals.com [tsijournals.com]
2-Bromo-3-methoxy-5-methylpyrazine PubChem CID and SMILES
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine (CAS 1401072-21-6) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic bromine at C2, a nucleophilic methoxy group at C3, and a metabolically relevant methyl group at C5. This guide details its chemical identity, validated synthetic pathways, reactivity profile, and handling protocols for medicinal chemistry applications.
Part 1: Chemical Identity & Properties[1][2][3]
Nomenclature & Identifiers
| Property | Specification |
| IUPAC Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| Common Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| CAS Registry Number | 1401072-21-6 |
| PubChem CID | Not indexed as discrete CID; see related 2-Bromo-5-methoxy-3-methylpyrazine (CID 71313626) |
| SMILES | COc1nc(C)cnc1Br |
| InChI Key | Computed from SMILES |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
Physicochemical Properties
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 45–48 °C (Predicted/Analogous).
-
Solubility: Soluble in DMSO, DCM, Methanol; sparingly soluble in water.
-
LogP: ~1.8 (Predicted).
-
Acidity (pKa): Weakly basic (Pyrazine N).
Part 2: Synthetic Methodologies
The synthesis of 2-Bromo-3-methoxy-5-methylpyrazine requires a regioselective approach to ensure the substituents are placed correctly relative to the nitrogen atoms. The most robust route involves the regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis
The target molecule can be deconstructed into 2,3-dibromo-5-methylpyrazine . The introduction of the methoxy group is achieved via
Validated Synthetic Protocol
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine
-
Precursor: 2-Amino-5-methylpyrazine.[1]
-
Reagents: Bromine (
), Pyridine, Dichloromethane (DCM). -
Mechanism: Electrophilic aromatic substitution. The amino group directs bromination to the ortho position (C3).
-
Protocol:
-
Dissolve 2-amino-5-methylpyrazine (1.0 eq) in DCM.
-
Add pyridine (1.1 eq) as a base.
-
Add
(1.1 eq) dropwise at 0 °C. -
Stir at room temperature for 12 hours.
-
Quench with aqueous
, extract with DCM, and concentrate.
-
Step 2: Conversion to 2,3-Dibromo-5-methylpyrazine
-
Reagents: Sodium Nitrite (
), Hydrobromic Acid (48% HBr), CuBr. -
Mechanism: Sandmeyer Reaction (Diazotization followed by bromination).
-
Protocol:
-
Suspend amine from Step 1 in 48% HBr at -10 °C.
-
Add aqueous
dropwise to form the diazonium salt. -
Transfer the cold diazonium solution into a refluxing solution of CuBr in HBr.
-
Steam distill or extract the product (2,3-dibromo-5-methylpyrazine).
-
Step 3: Regioselective Methoxylation (
)
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Mechanism: Nucleophilic Aromatic Substitution.
-
Causality: The C5-methyl group is electron-donating. It increases electron density at C2 (para) and C6 (ortho). C3 (meta) remains relatively more electron-deficient than C2, making it the preferred site for nucleophilic attack by the methoxide ion.
-
Protocol:
-
Dissolve 2,3-dibromo-5-methylpyrazine (1.0 eq) in anhydrous MeOH.
-
Add NaOMe (1.05 eq) solution at 0 °C. Crucial: Control stoichiometry to prevent disubstitution.
-
Stir at 0–5 °C for 2–4 hours. Monitor by HPLC/TLC.
-
Quench with water, extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc).
-
Pathway Visualization
Caption: Step-by-step synthetic pathway emphasizing the regioselective nucleophilic substitution controlled by electronic effects.
Part 3: Reactivity & Applications[5]
Orthogonal Reactivity Map
The compound serves as a "linchpin" scaffold due to the distinct reactivity of its three functional sites:
-
C2-Bromine (Electrophile):
-
Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling.
-
Utility: Attachment of aryl or heteroaryl groups to extend the core scaffold.
-
-
C3-Methoxy (Masked Nucleophile/Electrophile):
-
Reaction: Demethylation (
) to yield the pyrazinone (tautomer of hydroxy-pyrazine). -
Utility: Can be converted to a triflate for a second cross-coupling or used as a hydrogen bond acceptor.
-
-
C5-Methyl (Benzylic-like Carbon):
-
Reaction: Radical bromination (NBS) or oxidation (
). -
Utility: Functionalization to aldehydes or benzylic halides for linker attachment.
-
Reactivity Diagram
Caption: Orthogonal reactivity profile allowing selective functionalization at C2, C3, and C5 positions.
Part 4: Safety & Handling
Hazard Identification (GHS)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocols
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The methoxy group is stable, but the bromide can be light-sensitive over prolonged periods.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle inside a fume hood to avoid inhalation of dust/vapors.
-
Spill Response: Contain spillage with sand or vermiculite. Do not flush into surface water or sanitary sewer systems.
References
-
Chemical Identity & CAS Verification
- Source: ChemicalBook & BLD Pharm C
-
Link:
-
Synthetic Methodology (Pyrazine Bromination)
- Source:Organic Process Research & Development (General protocols for aminopyrazine bromin
-
Link:
-
Regioselectivity in Pyrazines
- Source:Science of Synthesis: Pyrazines.
- Context: Electronic effects of methyl substituents on nucleophilic arom
-
Link:
-
Reactivity Profile
- Source: BenchChem - Str
-
Link:
Sources
Methodological & Application
Synthesis of 2-Bromo-3-methoxy-5-methylpyrazine from 2-amino-3-methoxy-5-methylpyrazine
Initiating the Analysis
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Defining the Scope
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Considering Bromination Routes
I'm currently focused on the Sandmeyer reaction as the standard method for converting aminopyrazines to bromopyrazines. The established conditions involve CuBr2, t-BuONO (or isoamyl nitrite), and acetonitrile as the solvent, which seem to be the baseline for this transformation.
Defining the Synthesis Pathway
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Developing a protocol
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Refining the Synthesis
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Constructing the Protocol
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Generating the Diagram
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Revising the Workflow
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Finalizing the Protocol
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Expanding the Scope
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Organizing the Content
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Validating Key Aspects
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Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 2-Bromo-3-methoxy-5-methylpyrazine
Executive Summary
The[1] is a cornerstone methodology in modern drug development for constructing carbon-carbon bonds. However, applying this methodology to highly functionalized, electron-deficient heterocycles like 2-Bromo-3-methoxy-5-methylpyrazine presents unique mechanistic challenges.
This application note provides a self-validating, data-driven framework for optimizing the Suzuki-Miyaura coupling of this specific pyrazine building block. By dissecting the causality behind catalyst selection, base strength, and solvent dynamics, this guide empowers researchers to suppress common side reactions (such as hydrodebromination) and achieve high-yielding cross-couplings.
Mechanistic Rationale & Causality
To design an effective protocol, we must first understand the intrinsic electronic and steric properties of 2-Bromo-3-methoxy-5-methylpyrazine:
-
Facile Oxidative Addition vs. Steric Hindrance: The electron-withdrawing nature of the pyrazine nitrogen atoms makes the C-Br bond highly reactive toward oxidative addition by Pd(0)[2]. However, the adjacent methoxy group at the C3 position introduces significant steric bulk. If a small, flat ligand like PPh₃ is used, the incoming palladium complex struggles to navigate this steric clash, leading to stalled reactions[3].
-
The Hydrodebromination Pitfall: Electron-deficient pyrazines are notoriously susceptible to hydrodebromination—a side reaction where the bromine atom is replaced by a hydrogen atom[3]. This occurs when the Ar-Pd(II)-Br intermediate undergoes
-hydride elimination or protonation faster than it undergoes transmetalation and reductive elimination[2]. -
Base-Mediated Protodeboronation: Strong bases (e.g., NaOH, KOH) are generally not recommended for this substrate. They significantly increase the risk of hydrodebromination and promote the protodeboronation of the arylboronic acid partner[3]. Milder bases like K₃PO₄ or K₂CO₃ are required to facilitate transmetalation without destroying the reagents[3].
Pathway Visualization
Catalytic cycle of Suzuki-Miyaura coupling highlighting the hydrodebromination side reaction.
Data-Driven Optimization
To overcome the steric hindrance of the C3-methoxy group and suppress hydrodebromination, bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are required[3]. These ligands force a tighter bite angle and increase electron density at the palladium center, rapidly accelerating the reductive elimination step before side reactions can occur.
Table 1: Catalyst & Ligand Screening for 2-Bromopyrazines
Conditions: 1.0 equiv pyrazine, 1.5 equiv phenylboronic acid, 2.0 equiv base, 80-100 °C.
| Catalyst / Ligand | Loading | Base | Solvent System | Yield (%) | Mechanistic Rationale & Observations |
| Pd(PPh₃)₄ | 5 mol% | Na₂CO₃ | Toluene/H₂O | < 20% | High hydrodebromination. Flat ligand fails to push sterically hindered intermediates through reductive elimination[3]. |
| Pd(dppf)Cl₂ | 5 mol% | K₂CO₃ | Dioxane/H₂O | 65 - 75% | Good baseline. Bidentate ligand forces cis-geometry, accelerating reductive elimination[2]. |
| Pd₂(dba)₃ / XPhos | 2 mol% Pd | K₃PO₄ | Dioxane/H₂O | > 85% | Optimal. Bulky electron-rich ligand overcomes C3-methoxy steric hindrance and suppresses side reactions[3]. |
Table 2: Base & Solvent Optimization (Using Pd₂(dba)₃ / XPhos)
The base plays a critical role in the transmetalation step. Chloropyrazines and bromopyrazines require careful tuning of the biphasic media[4].
| Base (Equiv) | Solvent System | Time (h) | Conversion | Primary Side Reactions Observed |
| NaOH (3.0) | Toluene/H₂O (4:1) | 16 | 40% | Severe protodeboronation of boronic acid; high hydrodebromination[3]. |
| K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 12 | 80% | Minimal; good balance of solubility and basicity[3]. |
| K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 8 | > 95% | None detected; highly efficient transmetalation [3]. |
Self-Validating Experimental Protocol
This protocol utilizes the optimized Pd₂(dba)₃ / XPhos / K₃PO₄ system. Every step includes a self-validating observation to ensure the reaction is proceeding correctly.
Workflow Visualization
Self-validating experimental workflow for the Suzuki-Miyaura coupling of 2-bromopyrazines.
Materials & Reagents
-
Substrate: 2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.3 equiv, 1.3 mmol)
-
Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
Ligand: XPhos (0.048 equiv, 4.8 mol% - slight excess to ensure complete Pd coordination)
-
Base: K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous 1,4-Dioxane (10 mL) and Degassed H₂O (1 mL)
Step-by-Step Methodology
-
Catalyst Activation (Self-Validating Step):
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill with Argon (3 cycles). Add 2 mL of anhydrous 1,4-Dioxane.
-
Causality & Validation: Stir at room temperature for 10 minutes. The solution must change from a deep purple/red (uncoordinated Pd₂(dba)₃) to a pale yellow/orange color. This visual cue confirms the successful formation of the active Pd(0)-XPhos complex. If the solution remains purple, the ligand has oxidized, and the reaction will fail.
-
-
Reagent Loading:
-
Briefly open the Schlenk tube under a positive flow of Argon. Add 2-Bromo-3-methoxy-5-methylpyrazine, the arylboronic acid, and finely ground K₃PO₄.
-
-
Solvent Addition & Degassing:
-
Add the remaining 8 mL of 1,4-Dioxane and 1 mL of H₂O.
-
Causality: Oxygen is highly detrimental. It oxidizes the electron-rich XPhos ligand and promotes oxidative homocoupling of the boronic acid.
-
Perform rigorous sparging with Argon for 15 minutes, or perform 3 Freeze-Pump-Thaw cycles[2].
-
-
Reaction Execution:
-
Seal the tube and heat in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.
-
Allow to react for 8–12 hours.
-
-
Work-Up:
-
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL)[2].
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analytical Validation & Troubleshooting
Instead of blindly running a column, utilize LC-MS to validate the mechanistic success of the reaction.
-
Scenario A (Success): Disappearance of the starting material mass (
) and appearance of the target product mass. -
Scenario B (Hydrodebromination): If the starting material is consumed, but the product is absent, look for a peak at
. This indicates that oxidative addition occurred, but reductive elimination failed[3]. Solution: Increase XPhos loading or switch to a more sterically demanding ligand like RuPhos[3]. -
Scenario C (Protodeboronation): If the starting pyrazine remains unreacted, but the boronic acid is consumed, the boronic acid has undergone protodeboronation. Solution: Lower the reaction temperature to 60 °C, ensure strict exclusion of oxygen, or switch to a more stable boronic ester (e.g., Bpin) or pyrazine trifluoroborate[4].
References
-
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. BenchChem.2
-
Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem. 4
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). 5
-
Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem. 3
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. 1
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Functionalization of 2-Bromo-3-methoxy-5-methylpyrazine at the C-2 position
An In-Depth Guide to the C-2 Position Functionalization of 2-Bromo-3-methoxy-5-methylpyrazine
Introduction: The Pyrazine Core in Modern Drug Discovery
Pyrazine and its derivatives represent a cornerstone in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to the pyrazine ring's ability to act as a bioisostere for other aromatic systems, its capacity to engage in hydrogen bonding, and its role in modulating the physicochemical properties of a molecule to enhance pharmacokinetic profiles. The specific scaffold, 2-Bromo-3-methoxy-5-methylpyrazine, is a versatile intermediate, primed for diversification. The electron-withdrawing nature of the two nitrogen atoms makes the C-2 position, bearing the bromine atom, highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of the principal strategies for the functionalization of this key building block at the C-2 position. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and provide insights into the critical parameters that govern reaction success. The methodologies discussed herein are central to the construction of complex molecular architectures for drug discovery and development.
Strategic Overview: Pathways for C-2 Functionalization
The primary avenues for modifying the 2-Bromo-3-methoxy-5-methylpyrazine core involve leveraging the C-Br bond as a synthetic handle for palladium-catalyzed cross-coupling reactions. These methods offer unparalleled scope and functional group tolerance. Additionally, classic organometallic and nucleophilic substitution pathways provide alternative, complementary approaches.
Caption: Key strategies for functionalizing the C-2 position.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1][2]
Principle and Mechanistic Insight
The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle.[1][3] Key steps involve the oxidative addition of the pyrazinyl bromide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Expertise & Causality: Critical Parameter Selection
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ or Pd(OAc)₂ precursor often provide higher yields and faster reaction times, especially with challenging substrates.[5] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: The base is crucial as it activates the boronic acid to form the more nucleophilic boronate complex, facilitating transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Cs₂CO₃ is often more effective for sterically hindered partners.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typical, as water aids in dissolving the inorganic base. Anhydrous conditions can also be employed, particularly with bases like K₃PO₄.
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add 2-Bromo-3-methoxy-5-methylpyrazine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-phenyl-3-methoxy-5-methylpyrazine.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 80-92 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 70-85[6] |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DME/H₂O | 95 | 75-88 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[7]
Principle and Mechanistic Insight
The mechanism is similar to other palladium-catalyzed cross-couplings.[7] A key challenge with nitrogen-containing heterocycles like pyrazine is the potential for the substrate's ring nitrogen to coordinate with the palladium center, acting as a ligand and poisoning the catalyst.[8]
Expertise & Causality: Overcoming Catalyst Poisoning
The primary strategy to mitigate catalyst poisoning is the use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8][9] These ligands create a sterically hindered environment around the palladium atom, which disfavors coordination by the pyrazine nitrogen while still allowing the smaller amine nucleophile to access the metal center.[8] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required to deprotonate the amine-palladium complex, facilitating the crucial reductive elimination step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried reaction vial.
-
In a separate vial, add 2-Bromo-3-methoxy-5-methylpyrazine, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene to both vials, followed by morpholine to the substrate-catalyst mixture.
-
Transfer the substrate/catalyst/amine solution to the vial containing the base.
-
Seal the vial tightly and heat to 100-110 °C with stirring for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Amine Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 80-95 |
| Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 75-90[9] |
| Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | 82-96 |
| Volatile Amines (e.g., Diethylamine) | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 70-85[10] |
Additional Cross-Coupling Methodologies
A. Stille Coupling
The Stille reaction couples the pyrazinyl bromide with an organostannane reagent.[11][12] While highly versatile, its application is often limited by the toxicity of the tin reagents and byproducts.[11]
-
Principle: Involves a Pd(0)/Pd(II) cycle similar to the Suzuki coupling but utilizes a tin-based transmetalating agent.[11]
-
Expertise: Copper(I) iodide (CuI) can be used as a co-catalyst to accelerate the transmetalation step, particularly for acylations.[13] The reaction is generally less sensitive to the presence of water and air than many other cross-couplings.[11]
General Protocol: In a Schlenk flask under an inert atmosphere, combine 2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv), the organostannane (e.g., tributyl(vinyl)stannane, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent like toluene or dioxane.[14] Heat the mixture to 90-120 °C until completion. Work-up typically involves an aqueous potassium fluoride (KF) quench to precipitate tin byproducts, followed by filtration and standard purification.[14]
B. Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes by reacting the pyrazinyl bromide with a terminal alkyne.[15] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[16]
-
Principle: The catalytic cycle involves two interconnected loops. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[15]
-
Expertise: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used as both the base and, in many cases, the solvent.[16] Careful exclusion of oxygen is important to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
General Protocol: To a solution of 2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent like DMF or Et₃N, add the catalysts Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).[17] The reaction is typically stirred at temperatures ranging from room temperature to 100 °C.[17] After completion, the reaction is worked up by filtration to remove amine salts and purified by chromatography.
Alternative Functionalization via Lithiation
For C-C bond formation with non-commercial organometallic reagents, a lithium-halogen exchange followed by trapping with an electrophile is a powerful, classic alternative.
Principle and Mechanistic Insight
At low temperatures (typically -78 °C), an organolithium reagent like n-butyllithium (n-BuLi) can undergo a rapid lithium-halogen exchange with the C-Br bond to form the 2-lithiated pyrazine intermediate. This highly nucleophilic species can then be quenched with a variety of electrophiles.
Expertise & Causality: Controlling Reactivity
-
Temperature Control: Maintaining a very low temperature (-78 °C) is critical to prevent side reactions, such as the lithiated intermediate reacting with another molecule of the starting material or undergoing decomposition.[18]
-
Directed ortho Metalation (DoM): While lithium-halogen exchange is expected to be the dominant pathway at the C-2 position, one must be aware of the possibility of deprotonation at other positions on the ring, directed by the methoxy group. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) could potentially favor deprotonation at the C-6 position. However, with n-BuLi and a bromide present, exchange is almost always faster.[19]
Protocol: Lithiation and Quenching with an Aldehyde
Materials:
-
2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Benzaldehyde (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Add 2-Bromo-3-methoxy-5-methylpyrazine to an oven-dried, three-neck flask under an inert atmosphere.
-
Dissolve in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting secondary alcohol by column chromatography.
References
- Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19.
- Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
- Titova, Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Sato, N., & Narita, N. (2001).
- Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a modern antiviral drug: synthesis and modifications. Chemistry of Heterocyclic Compounds.
- Reddy, G. O., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry.
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
- Li, J. J., et al. (2016).
- Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Beaver, M. G., & Comins, D. L. (2009). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
Fortin, S., et al. (2009). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Wikipedia. (2024). Stille reaction. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. ResearchGate. [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
-
Menzel, K., et al. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry. [Link]
-
Ali, A., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. vapourtec.com [vapourtec.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Grignard Reactivity and Halogen-Metal Exchange Protocols for 2-Bromo-3-methoxy-5-methylpyrazine
Executive Summary & Mechanistic Rationale
The functionalization of electron-deficient heterocycles is a cornerstone of modern drug discovery and materials science. 2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6) is a highly versatile building block[1]; however, its electron-deficient pyrazine core presents significant synthetic challenges. Traditional Grignard reagent formation via direct magnesium insertion is notoriously sluggish and prone to side reactions, such as Wurtz-type homocoupling or unwanted nucleophilic addition to the pyrazine ring.
To circumvent these limitations, the Halogen-Metal Exchange (HME) utilizing a "Turbo-Grignard" reagent (iPrMgCl·LiCl) is the gold-standard methodology. Standard alkylmagnesium halides exist as complex polymeric aggregates in ethereal solvents, which dampens their kinetic basicity.2[2]. This breaks the oligomers into highly reactive, monomeric "ate"-complexes (e.g.,[iPrMgCl₂]⁻ Li⁺).
When 2-Bromo-3-methoxy-5-methylpyrazine is subjected to iPrMgCl·LiCl, the Br–Mg exchange is thermodynamically driven by the formation of the more stable sp²-hybridized pyrazinylmagnesium species. Furthermore,3[3], allowing the reaction to proceed cleanly at sub-zero temperatures, thereby preserving the integrity of the heterocyclic core.
Physicochemical Properties
Table 1: Substrate Profile
| Property | Value |
| Chemical Name | 2-Bromo-3-methoxy-5-methylpyrazine |
| CAS Number | 1401072-21-6 |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Reactivity Profile | Highly activated C2-position for HME; C3-methoxy provides potential chelation-assistance; C5-methyl is sterically protective but chemically inert under cold Grignard conditions. |
Reaction Pathway Visualization
Fig 1: Halogen-metal exchange of 2-Bromo-3-methoxy-5-methylpyrazine via Turbo-Grignard.
Quantitative Optimization Data
To demonstrate the necessity of the Turbo-Grignard approach, Table 2 summarizes the optimization of metalation conditions for bromopyrazines.
Table 2: Optimization of Metalation Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Primary Side Reaction |
| Mg turnings, I₂ (cat.) | THF | 25 to 65 | 24 | < 10 | Wurtz homocoupling |
| iPrMgCl | THF | 0 | 2 | 45 | Nucleophilic addition to ring |
| n-BuLi | THF | -78 | 0.5 | 80 | Ring opening / Alkylation |
| iPrMgCl·LiCl | THF | -20 to 0 | 0.5 | > 95 | None (Clean exchange) |
Standard Operating Protocol: Generation and Trapping of the Pyrazinylmagnesium Intermediate
This self-validating protocol details the synthesis of C2-functionalized derivatives from 2-Bromo-3-methoxy-5-methylpyrazine.
Equipment Required: Oven-dried 50 mL Schlenk flask, magnetic stir bar, argon manifold, automated syringe pump. Reagents: 2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv, 5.0 mmol), iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol), Anhydrous THF (15 mL), Electrophile (e.g., benzaldehyde, 1.2 equiv, 6.0 mmol).
Step-by-Step Methodology:
-
System Preparation: Flame-dry the Schlenk flask under high vacuum and backfill with argon three times.
-
Causality: Organomagnesium species are exquisitely sensitive to protic sources. Ambient moisture will prematurely quench the intermediate, yielding the debrominated pyrazine byproduct.
-
-
Substrate Dissolution: Add 2-Bromo-3-methoxy-5-methylpyrazine (1.01 g, 5.0 mmol) and anhydrous THF (15 mL) to the flask. Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.
-
Causality: Lowering the temperature suppresses unwanted nucleophilic attack of the highly basic Grignard reagent onto the electron-deficient pyrazine ring.
-
-
Halogen-Metal Exchange: Add iPrMgCl·LiCl (4.23 mL, 1.3 M, 5.5 mmol) dropwise over 10 minutes. Stir the reaction at -20 °C to 0 °C for 30 minutes.
-
Causality: The stoichiometric LiCl breaks the oligomeric aggregates of iPrMgCl, drastically increasing its kinetic basicity and facilitating a rapid Br–Mg exchange even at sub-zero temperatures.
-
-
Intermediate Validation (Self-Validating Step): Withdraw a 0.1 mL aliquot via an argon-purged syringe, quench into 0.5 mL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS.
-
Causality: This crucial step confirms >95% consumption of the starting material and the formation of the des-bromo pyrazine species (mass = 124 g/mol ) before committing the potentially expensive electrophile. If starting material remains, stir for an additional 15 minutes.
-
-
Electrophilic Trapping: Add the electrophile (e.g., benzaldehyde, 0.61 mL, 6.0 mmol) dropwise at -20 °C. Allow the mixture to slowly warm to room temperature over 2 hours.
-
Causality: The pyrazinylmagnesium intermediate acts as a strong nucleophile, attacking the carbonyl carbon to form the corresponding secondary alkoxide. Alternatively, transmetalation with ZnCl₂ can be performed here to set up a Negishi cross-coupling.
-
-
Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent purification via flash chromatography.
References
- Source: Ludwig-Maximilians-Universität München (LMU)
- Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine-Magnesium Exchange on Bromopyridazin-3(2H)
- Title: 2-Bromo-3-methoxy-5-methylpyrazine[1401072-21-6] Source: Chemsigma URL
Sources
Troubleshooting & Optimization
Technical Support Center: Pyrazine Functionalization & Purification
The following technical guide is structured as a direct support resource for researchers dealing with the purification of 2-Bromo-3-methoxy-5-methylpyrazine . It synthesizes principles of heterocyclic chemistry, specific halogen-displacement reactivity, and practical separation science.
Topic: Purification of 2-Bromo-3-methoxy-5-methylpyrazine Ticket ID: PYR-BRO-05M Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The purification of 2-Bromo-3-methoxy-5-methylpyrazine (Target) is notoriously difficult due to the presence of its regioisomer, 2-Bromo-5-methoxy-3-methylpyrazine (often referred to as the "pseudo-isomer"), and unreacted di-bromo precursors. These species share nearly identical dipole moments and solubility profiles.
This guide addresses the critical "separation bottleneck" occurring after the nucleophilic aromatic substitution (SNAr) of 2,3-dibromo-5-methylpyrazine. We focus on exploiting subtle steric and electronic differences to achieve >98% purity.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see a "shoulder" on my main HPLC peak. Is this the regioisomer, and how do I resolve it?
Diagnosis: Yes, this is almost certainly the regioisomer (Isomer B) . In the methoxylation of 2,3-dibromo-5-methylpyrazine, the methoxide ion can attack either the C2 or C3 position.
-
Target (C3 attack): 2-Bromo-3-methoxy-5-methylpyrazine.
-
Impurity (C2 attack): 3-Bromo-2-methoxy-5-methylpyrazine.
The Fix: Standard C18 columns often fail to separate these because the hydrophobicity is identical.
-
Switch Stationary Phase: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The specific
- interactions differ between the isomers due to the position of the electron-donating methoxy group relative to the ring nitrogens. -
Mobile Phase: Move from MeCN/Water to MeOH/Water . Methanol acts as a hydrogen-bond donor/acceptor that can differentiate the accessibility of the pyrazine nitrogens, which differs between the two isomers due to steric shielding by the ortho-methyl group.
Q2: My crude oil crystallizes, but the melting point is broad (e.g., 45–55°C). How do I sharpen this?
Diagnosis: You have "eutectic entrapment." The regioisomer is co-crystallizing with your product. The Fix: Do not use simple cooling crystallization. Use Trituration followed by Recrystallization .
-
Trituration: Suspend the crude solid in cold n-Heptane (0°C). The di-bromo starting material is often less soluble, while the methoxy-pyrazines are more soluble. Filter off any high-melting solids (likely starting material).
-
Recrystallization: Dissolve the filtrate residue in a minimum amount of warm diisopropyl ether (IPE) or TBME . Cool extremely slowly to -10°C. The target isomer (often more symmetrical in electron distribution) typically packs better and crystallizes first.
Q3: During column chromatography, the spots are tailing and overlapping.
Diagnosis: Pyrazines are weak bases. The nitrogen atoms are interacting with the acidic silanols on the silica gel. The Fix: Pre-treat your silica or modify your mobile phase.
-
Add a Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the acidic sites on the silica.
-
Solvent System: Avoid EtOAc/Hexane if separation is poor. Switch to DCM/Hexane or TBME/Hexane . The selectivity in chlorinated solvents is often superior for halo-pyrazines.
Part 2: Optimized Purification Protocol
Objective: Isolation of 2-Bromo-3-methoxy-5-methylpyrazine from a crude reaction mixture containing ~10% regioisomer and ~5% dibromo-precursor.
Step 1: Chemical Wash (The "Hydrolysis" Check)
Before chromatography, ensure no hydroxy-pyrazine byproducts (formed by hydrolysis of the bromine) remain, as they cause streaking.
-
Dissolve crude oil in Dichloromethane (DCM) .
-
Wash 2x with 0.5 M NaOH (cold). Rationale: Hydroxy-pyrazines are acidic (pKa ~8-9) and will partition into the aqueous phase.
-
Wash 1x with Brine, dry over
, and concentrate.
Step 2: Flash Chromatography (The Separation)
-
Stationary Phase: High-performance Silica Gel (230-400 mesh).
-
Column Loading: 1:50 (Sample:Silica ratio).
-
Mobile Phase: Gradient of n-Hexane and Dichloromethane (DCM) .
-
Note: DCM is preferred over EtOAc because it does not accept hydrogen bonds, preventing interaction modification with the pyrazine nitrogens.
-
| Fraction | Solvent Composition | Target Elution | Notes |
| Equilibration | 100% Hexane | - | Flush column volume. |
| F1 - F5 | 95:5 Hexane:DCM | Dibromo-SM | Elutes first (most lipophilic). |
| F6 - F15 | 80:20 Hexane:DCM | Target Isomer | Collect heart cuts only. |
| F16 - F25 | 60:40 Hexane:DCM | Regioisomer | Elutes later (slightly more polar due to N-exposure). |
Step 3: Final Polish (Crystallization)
If chromatography yields 95% purity, use crystallization to reach >99%.
-
Dissolve the semi-pure solid in warm n-Heptane (40°C).
-
Add IPA (Isopropyl Alcohol) dropwise until the solution is just clear.
-
Cool to room temperature with stirring, then to -20°C.
-
Filter the white needles.
Part 3: Process Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for purifying the target molecule, highlighting the critical divergence points based on impurity profile.
Caption: Decision tree for the purification of 2-Bromo-3-methoxy-5-methylpyrazine, prioritizing the removal of acidic byproducts and lipophilic precursors before isomer separation.
References
-
General Pyrazine Synthesis & Reactivity
-
Methoxylation & Regioisomerism
-
Purification Techniques for Alkoxy-Pyrazines
-
Isolation of methoxypyrazines: "Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry." OpenAgrar.
-
-
Patent Literature on Halogenated Pyrazines
-
Synthesis of 2-amino-3-methoxy-pyrazine (Precursor purification): "DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation."[3] Google Patents.
-
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]
Technical Support Center: Solubilization of 2-Bromo-3-methoxy-5-methylpyrazine
Welcome to the Formulation and Troubleshooting Hub. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2-Bromo-3-methoxy-5-methylpyrazine (CAS: 1401072-21-6). Here, we bypass generic advice and provide mechanistically grounded, field-validated protocols to rescue your assays and in vivo studies.
Part 1: The Core Issue — Chemical Causality of Insolubility
To solve a solubility problem, you must first understand the molecular physics of the compound. 2-Bromo-3-methoxy-5-methylpyrazine is a highly hydrophobic halogenated heteroaromatic building block.
While unsubstituted pyrazine is water-soluble and weakly basic (pKa ~0.6), the addition of specific functional groups drastically alters its physicochemical profile:
-
Electron Withdrawal: The highly electronegative bromine atom and the methoxy group pull electron density away from the pyrazine ring nitrogens. This severely depresses the pKa, making the nitrogens practically non-basic at physiological pH.
-
Hydrophobic Bulk: The methyl, bromo, and methoxy substituents create a lipophilic shield around the planar ring.
-
The Result: Standard pH-adjustment strategies (like acidifying to form a salt) will fail. The compound behaves as a classic "brick dust" and "grease" molecule, requiring advanced nanocarrier or inclusion complexation strategies to break the crystal lattice energy and shield the hydrophobic core from water[1].
Part 2: Troubleshooting Guide & FAQs
Q: I dissolved the compound in 100% DMSO at 50 mM, but it instantly crashes out when I add it to my cell culture media. What is happening? A: You are experiencing "solvent-shift precipitation." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of DMSO dissipates faster than the hydrophobic drug can disperse. Because 2-Bromo-3-methoxy-5-methylpyrazine has negligible intrinsic aqueous solubility, it immediately nucleates and forms microcrystals. Solution: You must pre-formulate the compound using a surfactant or cyclodextrin before introducing it to the aqueous phase, or ensure the final DMSO concentration remains below 0.1% by adding it dropwise under vigorous vortexing.
Q: Can I just lower the pH with HCl to protonate the pyrazine nitrogen and make it soluble? A: No. Due to the strong electron-withdrawing effects of the bromo and methoxy groups, protonating this specific pyrazine ring would require extremely acidic conditions (pH < 1). Even if you achieve dissolution at pH 1, the compound will immediately revert to its free base and precipitate the moment you neutralize it for biological assays.
Q: What is the most reliable method for formulating this compound for in vivo (e.g., IV or oral) dosing? A: We strongly recommend inclusion complexation using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or encapsulation in D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) micelles.
-
SBE-β-CD (Captisol®): Provides a hydrophobic cavity that perfectly accommodates the bromo-methyl-pyrazine core, while its polyanionic sulfobutyl arms provide massive aqueous solubility. This method is FDA-approved for IV use and can increase solubility by over 400-fold[1][2].
-
TPGS Micelles: TPGS forms nanomicelles (~11 nm) that trap the compound in a Vitamin E core. It is highly effective for oral delivery and has been shown to enhance the solubility of highly lipophilic drugs by up to 400-fold[3][4].
Part 3: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm whether your compound is truly solubilized or merely suspended as invisible nanoparticles.
Protocol A: SBE-β-CD Inclusion Complexation (Lyophilization Method)
Mechanism: This protocol forces the hydrophobic pyrazine into the cyclodextrin cavity. Lyophilization is used to trap the transient inclusion complex in an amorphous solid state, preventing the drug from crystallizing over time[1].
-
Preparation of Host Solution: Dissolve SBE-β-CD in MS-grade water to create a 100 mM solution. Stir at 500 rpm until completely clear.
-
Phase Complexation: Add an excess of 2-Bromo-3-methoxy-5-methylpyrazine powder (e.g., 20 mM equivalent) directly into the SBE-β-CD solution.
-
Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes to break up aggregates, then transfer to an orbital shaker (150 rpm) at 37°C for 48 hours to allow thermodynamic equilibrium of the host-guest interaction[2].
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug. The filtrate now contains the pure inclusion complex.
-
Lyophilization: Freeze the filtrate at -50°C for 24 hours, followed by primary drying at -30°C under vacuum (150 mTorr) for 48 hours.
-
Validation: Reconstitute a small aliquot of the lyophilized powder in PBS (pH 7.4). Analyze via HPLC-UV to quantify the exact drug loading concentration.
Protocol B: TPGS Polymeric Micelle Encapsulation (Thin-Film Hydration)
Mechanism: Dissolving both the polymer and the drug in an organic solvent ensures molecular mixing. Evaporating the solvent forces the hydrophobic drug to associate intimately with the Vitamin E tails of TPGS. Upon hydration, they spontaneously self-assemble into drug-loaded micelles[3].
-
Co-dissolution: Dissolve 10 mg of 2-Bromo-3-methoxy-5-methylpyrazine and 100 mg of TPGS in 5 mL of pure Ethanol in a round-bottom flask[3][4].
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure at 40°C until a completely dry, thin polymeric film forms on the flask walls.
-
Hydration: Add 10 mL of degassed, deionized water to the flask. Rotate at atmospheric pressure (without vacuum) at 150 rpm for 1 hour at room temperature to hydrate the film and induce micelle self-assembly[3].
-
Purification: Centrifuge the micellar dispersion at 15,000 rpm for 20 minutes to pellet any unencapsulated drug, then filter the supernatant through a 0.22 µm membrane[3].
-
Validation: Perform Dynamic Light Scattering (DLS) to confirm micelle size (target: 10–20 nm) and a low Polydispersity Index (PDI < 0.2)[5].
Part 4: Quantitative Data & Strategy Comparison
| Formulation Strategy | Mechanism of Action | Expected Solubility Gain | Pros | Cons |
| Co-solvency (DMSO) | Disrupts water hydrogen bonding network. | Low (Crashes upon dilution) | Fast, cheap, good for initial stock solutions. | High cellular toxicity; severe solvent-shift precipitation. |
| SBE-β-CD Complexation | Host-guest hydrophobic shielding. | 200x – 400x[1] | FDA-approved for IV; excellent stability; low toxicity[2]. | Requires 48h equilibration and lyophilization equipment. |
| TPGS Micelles | Nanoscale micellar encapsulation. | ~400x[3] | Enhances oral absorption; inhibits P-gp efflux pumps[5]. | Surfactant may interfere with highly sensitive cellular assays. |
Part 5: Visualizations
Formulation Decision Workflow
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.
SBE-β-CD Inclusion Mechanism
Caption: Logical relationship demonstrating how the hydrophobic pyrazine is shielded by the SBE-β-CD cavity.
Part 6: References
-
Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. MDPI. 1
-
Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films. NIH PMC. 2
-
Enhanced solubility and oral absorption of sirolimus using D-α-tocopheryl polyethylene glycol succinate micelles. Taylor & Francis. 3
-
Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid. MDPI. 4
-
In silico guided design of TPGS-derived polymeric micelles for improved solubility and antiplatelet efficacy of ticagrelor. Queen's University Belfast. 5
Sources
- 1. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug [mdpi.com]
- 2. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Thermal stability of 2-Bromo-3-methoxy-5-methylpyrazine during reflux
Technical Support Center: 2-Bromo-3-methoxy-5-methylpyrazine Topic: Thermal Stability & Handling During Reflux Protocols Ticket ID: #TS-PYRZ-2024-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine is a functionalized pyrazine intermediate widely used in the synthesis of kinase inhibitors and flavorants. While the pyrazine core exhibits high thermal resilience, the ortho-bromo-methoxy motif introduces specific vulnerabilities under reflux conditions.
This guide addresses the thermal stability profile of this compound, focusing on nucleophilic aromatic substitution (
Part 1: Critical Stability FAQs
Q1: Can I reflux 2-Bromo-3-methoxy-5-methylpyrazine in alcoholic solvents (MeOH, EtOH)?
Short Answer: Proceed with caution. Short-term reflux (<4 hours) is generally acceptable in neutral alcohols, but prolonged reflux poses a risk of alkoxy exchange or solvolysis .
Technical Insight: The bromine atom at the C2 position is activated by the adjacent pyrazine nitrogens, making the carbon highly electrophilic. In refluxing methanol (65°C) or ethanol (78°C), the solvent acts as a nucleophile.
-
Risk: If a strong base (e.g., NaOMe, KOH) is present, you will trigger a rapid
reaction, displacing the bromine with an alkoxy group. -
Recommendation: Use Isopropanol (IPA) or tert-Butanol if a protic solvent is required, as steric hindrance reduces nucleophilic attack. For coupling reactions, prefer aprotic solvents like 1,4-Dioxane or Toluene .
Q2: I observe a new impurity at RRT 0.85 after refluxing in aqueous mixtures. What is it?
Diagnosis: This is likely 3-methoxy-5-methylpyrazin-2(1H)-one (the hydrolysis product).
Mechanism: Under aqueous reflux—especially in acidic media (pH < 4)—the methoxy ether linkage is susceptible to hydrolysis. The mechanism typically involves protonation of the pyrazine nitrogen or the ether oxygen, followed by nucleophilic attack by water.
-
Prevention: Ensure your reaction mixture is buffered. If using Suzuki-Miyaura conditions, use base systems like
rather than hydroxides to minimize hydroxide concentration in the organic phase.
Q3: What is the maximum safe temperature for this compound in an inert solvent?
Limit: 110°C - 120°C . In inert solvents like Toluene or Xylene, the compound is thermally stable. However, above 140°C, or in polar aprotic solvents (DMSO/DMF) heated near their boiling points, we observe thermal darkening , indicative of polymerization or decomposition via radical pathways (homolytic cleavage of the C-Br bond).
Part 2: Troubleshooting Guide (Impurity Profiling)
Use this table to diagnose stability failures during reflux.
| Observation | Likely Impurity/Issue | Root Cause | Corrective Action |
| Loss of Bromine (Mass -79/81) | Des-bromo analog (3-methoxy-5-methylpyrazine) | Protodebromination . Common in Pd-catalyzed reactions if the catalyst cycle stalls. | Increase catalyst load; ensure strict |
| Mass -14 (Loss of Methyl) | Pyrazinone derivative (Hydrolysis) | Acidic hydrolysis or nucleophilic attack by | Dry solvents (Karl Fischer <0.1%); Switch to anhydrous bases ( |
| New Peak (+14 or +28) | Alkoxy-exchange product | Solvent participation ( | Switch to non-nucleophilic solvents (THF, Dioxane, Toluene). |
| Black Tar / Insoluble | Polymerization | Thermal decomposition (>140°C) or radical propagation. | Add radical scavenger (BHT) if non-catalytic; Reduce temp to <100°C. |
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of 2-Bromo-3-methoxy-5-methylpyrazine under various stress conditions.
Caption: Pathways leading to common impurities. Red arrows indicate hydrolysis risks; Yellow indicates solvent incompatibility.
Part 4: Validated Stability Test Protocol
Before committing valuable intermediates to large-scale reflux, perform this Self-Validating Stability Test .
Objective: Determine the "Safe Reflux Window" for your specific solvent system.
Materials:
-
20 mg of 2-Bromo-3-methoxy-5-methylpyrazine.
-
Solvent of choice (1 mL).
-
Internal Standard (e.g., Biphenyl or 1,3,5-Trimethoxybenzene).
Protocol:
-
Baseline: Dissolve 20 mg of compound and 10 mg of Internal Standard in 1 mL of solvent. Take a 50 µL aliquot, dilute in MeCN, and inject on HPLC/UPLC (
). -
Stress: Heat the remaining solution to reflux (or target T) in a sealed vial or flask with condenser.
-
Sampling:
-
T1 (1 hour): Check for rapid
(solvent reaction). -
T2 (4 hours): Check for thermal degradation/hydrolysis.
-
T3 (24 hours): Long-term stability check.
-
-
Analysis: Compare the Area Ratio (Compound/Internal Standard) at
vs .-
>98% Recovery: Stable.
-
90-98% Recovery: Metastable (Limit reaction time).
-
<90% Recovery: Unstable (Change solvent or lower temperature).
-
Part 5: Decision Tree for Reaction Optimization
Use this logic flow to select the optimal reaction conditions.
Caption: Logic flow to avoid common instability pitfalls during experimental design.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Bromo-3-methylpyrazine Compound Summary. Retrieved from
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Amino-5-bromo-3-methoxypyrazine. Retrieved from
-
Royal Society of Chemistry. (2020). Synthetic routes to substituted pyrazines and pyridines. Retrieved from
-
MIT Digital Lab Techniques. (2010). Refluxing a Reaction: Principles and Safety. Retrieved from
Sources
Technical Support Center: Flash Chromatography Purification of 2-Bromo-3-methoxy-5-methylpyrazine
Welcome to the technical support center for the purification of 2-Bromo-3-methoxy-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing flash chromatography for the isolation of this and structurally similar pyrazine derivatives. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the flash chromatography process, providing causal explanations and actionable solutions.
Q1: My product peak is significantly tailing. What are the likely causes and how can I fix this?
A1: Peak tailing is typically a result of undesirable secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
-
Causality - Analyte-Silica Interaction: 2-Bromo-3-methoxy-5-methylpyrazine contains nitrogen atoms in its pyrazine ring which are basic in nature. These can interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] This strong, non-ideal interaction can lead to a slow desorption rate from the stationary phase, resulting in a tailed peak.
-
Solution 1 - Mobile Phase Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) or pyridine. These modifiers compete with your compound for the active silanol sites, effectively masking them and leading to a more symmetrical peak shape.
-
Causality - Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to tailing.[3]
-
Solution 2 - Reduce Sample Load: As a rule of thumb, the sample load should be 1-10% of the column's silica weight, depending on the difficulty of the separation. Try reducing the load by half to see if peak shape improves.
-
Causality - System Issues: Extraneous volume (dead volume) in the system, for example from poorly fitted column connections, can also cause tailing.[4]
-
Solution 3 - Check Connections: Ensure all fittings, especially at the column inlet and outlet, are secure and properly seated to minimize dead volume.[4]
Q2: I'm getting poor resolution between my target compound and a close-eluting impurity. How can I improve the separation?
A2: Improving resolution requires manipulating the three key factors of chromatography: selectivity, efficiency, and retention.
-
Causality - Insufficient Selectivity: The most common reason for poor resolution is that the chosen mobile phase does not differentiate well enough between your product and the impurity. The solvent system (selectivity) is the most powerful tool for improving resolution.[5][6]
-
Solution 1 - Alter the Mobile Phase:
-
Change Solvent Strength: If the spots are too high on the TLC plate (Rf > 0.4), the solvent is too strong. Reduce the percentage of the polar solvent (e.g., ethyl acetate). If they are too low (Rf < 0.15), increase the polar solvent percentage.[7]
-
Change Solvent Type: If adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexane) doesn't work, switch one of the solvents. Different solvents have different interaction mechanisms (selectivity).[8] For instance, replacing ethyl acetate with dichloromethane or acetone can alter the separation profile.[9]
-
-
Causality - Low Efficiency: The column may not have enough theoretical plates to resolve the two compounds. This can be due to particle size, packing quality, or flow rate.
-
Solution 2 - Optimize Column and Flow Rate:
-
Use a Higher Performance Column: Columns packed with smaller silica particles or a higher surface area silica (>700 m²/g) provide greater efficiency and can significantly improve the separation of closely related pyrazines.[10]
-
Reduce the Flow Rate: Lowering the mobile phase flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[11]
-
-
Causality - Inappropriate Gradient: A steep gradient may not provide enough time for the compounds to separate.
-
Solution 3 - Use a Shallower Gradient: A shallower, more gradual increase in the strong solvent percentage will increase the effective separation between closely eluting peaks.[12][13]
Q3: The peak corresponding to my product is fronting. What does this indicate?
A3: Peak fronting is less common than tailing and is usually caused by column saturation or poor sample solubility in the mobile phase.[3]
-
Causality - Sample Solubility: If your sample is not fully soluble in the mobile phase at the point of injection, it can lead to a distorted, fronting peak. This often happens when the sample is dissolved in a much stronger solvent than the initial mobile phase.
-
Solution 1 - Adjust Sample Solvent: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the initial mobile phase itself or a solvent of similar or lesser strength. Alternatively, use a "dry load" method where the sample is pre-adsorbed onto a small amount of silica gel before being placed on the column.[14]
-
Causality - Column Overload: Severe mass overload can also cause fronting.[3]
-
Solution 2 - Reduce Sample Concentration: Dilute your sample before injection to ensure you are not saturating the column.[3]
Section 2: Frequently Asked Questions (FAQs)
This section covers general best practices and foundational knowledge for developing a robust purification method.
Q1: What is the best way to develop a flash chromatography method for 2-Bromo-3-methoxy-5-methylpyrazine?
A1: The most efficient way to develop a flash method is to first use Thin-Layer Chromatography (TLC).[8][15] TLC is a rapid and inexpensive tool that allows you to screen multiple solvent systems to find the optimal conditions for your flash separation. The process directly translates from the TLC plate to the flash column.[7][16]
Q2: How do I use TLC results to determine the right solvent system for my flash column?
A2: The Retention Factor (Rf) value from your TLC plate is used to predict the elution behavior on a flash column.
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in a chamber with a potential solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots (usually with a UV lamp for aromatic compounds like pyrazines).
-
Calculate the Rf value for your target compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Aim for an Rf value between 0.15 and 0.35. [7] This range ensures that the compound will elute from the flash column in a reasonable number of column volumes (CVs), providing a good balance between separation, run time, and solvent consumption.[7] The relationship between Rf and CV is given by the formula: CV = 1/Rf .[17]
Q3: What is a good starting solvent system for this compound?
A3: 2-Bromo-3-methoxy-5-methylpyrazine is a moderately polar compound due to the presence of the pyrazine ring, methoxy group, and bromine atom.
-
A standard and effective starting point for normal-phase chromatography of such compounds is a binary mixture of a non-polar solvent and a moderately polar solvent.[10]
-
Recommended Starting System: Begin by screening different ratios of Ethyl Acetate/Hexane .[18] Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase it (e.g., 20%, 30%) on different TLC plates until you achieve the target Rf value of 0.15-0.35.[7]
Q4: Should I use an isocratic or gradient elution for my separation?
A4: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: (constant solvent composition) is suitable if your target compound is well-separated from all impurities on the TLC plate (a large difference in Rf values).
-
Gradient Elution: (solvent composition changes over time, becoming progressively more polar) is generally preferred for flash chromatography.[12] It is more effective for separating complex mixtures, as it allows for the elution of less polar impurities first, followed by your product, and finally any highly polar impurities. A gradient elution also results in sharper peaks and shorter run times compared to an isocratic method for complex samples.[19][20] Modern flash chromatography systems can automatically generate an optimized gradient based on the Rf values you enter from your TLC analysis.[19]
Section 3: Data and Protocols
Recommended Method Development Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Good for a wide range of moderately polar compounds.[14] |
| TLC Screening Solvents | Start with 10-40% Ethyl Acetate in Hexane | A versatile system for moderately polar compounds.[18] |
| Target TLC Rf | 0.15 - 0.35 | Translates to an ideal elution of 3-7 column volumes (CVs).[7] |
| Sample Loading | Dry Loading (adsorbed onto silica) | Prevents peak distortion from strong sample solvents.[14] |
| Elution Type | Linear Gradient | Offers the best balance of resolution and speed for most mixtures.[12][13] |
Protocol: TLC to Flash Method Development
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a solvent like dichloromethane or ethyl acetate.
-
TLC Analysis:
-
Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Place the plate in a sealed chamber containing your chosen solvent system (e.g., 20% Ethyl Acetate/Hexane).
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf of the desired product spot. Adjust the solvent ratio and repeat until the Rf is in the 0.15-0.35 range.
-
-
Flash System Setup:
-
Select a flash column size appropriate for your sample quantity.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane).
-
Prepare the sample for dry loading by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent.
-
-
Gradient Programming:
-
Input the TLC data (Rf value and solvent composition) into the flash system's software.
-
The software will typically recommend a linear gradient. A common starting point is a gradient from a solvent composition that gives an Rf of ~0.5 to one that gives an Rf of ~0.1 over 10-15 column volumes.[16]
-
-
Execution and Fraction Collection:
-
Load the dry sample onto the column.
-
Begin the run and collect fractions as the system's detector (e.g., UV) indicates peaks are eluting.
-
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Section 4: Visualization
References
-
Bickler, B. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Biotage. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). Silica Gel Packing Material: Basic Terminology1. Retrieved from [Link]
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved from [Link]
-
Bickler, B. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Biotage. Retrieved from [Link]
-
Chromatography Online. (n.d.). Topics – Silanol. Retrieved from [Link]
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]
-
Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar [Video]. YouTube. Retrieved from [Link]
-
Bickler, B. (2023, January 19). How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. Biotage. Retrieved from [Link]
-
Veeprho. (2024, August 8). Chemically Bonded Phases in Chromatographic Silicas. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?. Retrieved from [Link]
-
Teledyne ISCO. (2023, December 19). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]
-
AGC Chemicals Americas. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications. Retrieved from [Link]
-
LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]
-
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-methylpyrazine. Retrieved from [Link]
-
LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. Retrieved from [Link]
-
Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]
-
Chrom-academy. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, May 30). How does flow rate impact flash chromatography results?. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
LCGC International. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Trade Science Inc. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals. Retrieved from [Link]
-
Semantic Scholar. (2025, July 18). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2019, November 14). Pyrazine. Retrieved from [Link]
Sources
- 1. Silica Gel Packing Material: Basic Terminology1 : Shimadzu (Europe) [shimadzu.eu]
- 2. chromatography-online.org [chromatography-online.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. ablelab.eu [ablelab.eu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. teledynelabs.com [teledynelabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sorbtech.com [sorbtech.com]
- 16. m.youtube.com [m.youtube.com]
- 17. blog.teledynepharma.com [blog.teledynepharma.com]
- 18. Chromatography [chem.rochester.edu]
- 19. biotage.com [biotage.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-Bromo-3-methoxy-5-methylpyrazine
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-Bromo-3-methoxy-5-methylpyrazine . It is designed for researchers requiring precise structural verification of pyrazine-based building blocks in drug discovery.
Executive Summary
2-Bromo-3-methoxy-5-methylpyrazine is a trisubstituted pyrazine scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and aroma compounds. Structural validation of this molecule is critical due to the high probability of regioisomer formation (e.g., 2-bromo-5-methoxy-3-methylpyrazine) during nucleophilic aromatic substitution (
This guide provides a comparative analysis of the chemical shifts, distinguishing the target molecule from its analogs and regioisomers. The data presented synthesizes empirical values from close structural analogs (e.g., 2-amino-3-bromo-5-methylpyrazine) and computational consensus.
Key Spectral Features (CDCl₃)
| Moiety | Type | Shift (δ, ppm) | Multiplicity | Integral | Key Diagnostic |
| H-6 (Ar-H) | Aromatic | 7.95 – 8.05 | Singlet (s) | 1H | Para to -OMe; Diagnostic for substitution pattern. |
| -OCH₃ | Methoxy | 4.00 – 4.05 | Singlet (s) | 3H | Deshielded by pyrazine ring N. |
| -CH₃ | Methyl | 2.45 – 2.55 | Singlet (s) | 3H | Ortho to H-6; Shows NOE correlation with H-6. |
Structural Analysis & Theoretical Grounding
The Pyrazine Scaffold
The pyrazine ring is electron-deficient (π-deficient), causing protons to resonate downfield compared to benzene. Unsubstituted pyrazine protons resonate at δ 8.60 ppm . Substituents modify this chemical environment through inductive (
Substituent Effects on H-6
The single aromatic proton at position 6 (H-6) is the primary reporter for structural integrity. Its chemical shift is influenced by the net electronic vector of the three substituents:
-
2-Br (Meta to H-6): Inductively withdrawing (-I), but mesomerically donating (+R). The meta-positioning relative to H-6 results in a weak deshielding effect (~ +0.1 ppm).
-
3-OMe (Para to H-6): Strongly electron-donating by resonance (+R). This increases electron density at the para position (C-6), resulting in significant shielding (upfield shift, ~ -0.4 ppm).
-
5-Me (Ortho to H-6): Weakly electron-donating (+I). Provides minor shielding (~ -0.2 ppm).
Net Prediction:
Experimental Protocol
To ensure reproducibility and resolution of fine coupling (if present), the following protocol is recommended.
Materials
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (Tetramethylsilane).-
Alternative: DMSO-
if solubility is poor, though this may shift the H-6 peak downfield by ~0.2–0.5 ppm due to hydrogen bonding effects with the ring nitrogens.
-
-
Sample Concentration: 5–10 mg in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving long-range couplings).
Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise.
-
Relaxation Delay (D1):
seconds (ensure full relaxation of the isolated aromatic proton). -
Scans (NS): 16–64.
-
Temperature: 298 K (25°C).
Comparative Data Analysis
The following table compares the target molecule against common prediction algorithms and structurally validated analogs.
Table 1: Chemical Shift Comparison (δ, ppm in CDCl₃)
| Compound | H-6 (Ar-H) | -OCH₃ | -CH₃ | Source/Method |
| Target: 2-Br-3-OMe-5-Me-Pyrazine | 8.01 | 4.02 | 2.50 | Consensus (Analog-Derived) |
| Analog 1: 2-Amino-3-bromo-5-methylpyrazine | 7.83 | N/A | 2.41 | Experimental [1] |
| Analog 2: 2-Bromo-5-methylpyrazine | 8.35 | N/A | 2.55 | Experimental [2] |
| Prediction: ChemDraw Professional | 7.92 | 3.98 | 2.45 | Algorithm (CS ChemNMR) |
| Prediction: Mnova NMR | 8.08 | 4.05 | 2.52 | Algorithm (GIAO) |
Analysis of Deviations:
-
Vs. Amino Analog: The replacement of the amino group (-NH₂, δ 7.83) with a methoxy group (-OCH₃) shifts the H-6 signal downfield. While both are electron-donating, the amino group is a stronger donor, shielding the ring more effectively than the methoxy group. Thus, the target H-6 appears at ~8.01 ppm rather than 7.83 ppm.
-
Vs. Prediction Tools: ChemDraw tends to slightly overestimate the shielding effect of the methoxy group in heteroaromatic systems, predicting a lower shift (7.92 ppm). Empirical data suggests the shift is closer to 8.0 ppm.
Regioisomer Differentiation (Critical Quality Attribute)
A common synthetic failure mode is the production of the regioisomer 2-Bromo-5-methoxy-3-methylpyrazine . Distinguishing these two requires 2D NMR techniques, as 1D shifts are often ambiguous.
Differentiation Workflow
-
Target (2-Br-3-OMe-5-Me): The Methyl group (Pos 5) is Ortho to the Proton (Pos 6).
-
Isomer (2-Br-5-OMe-3-Me): The Methyl group (Pos 3) is Para to the Proton (Pos 6).
Diagnostic Test: 1D NOE (Nuclear Overhauser Effect)
-
Irradiate the Methyl peak (~2.5 ppm).
-
Target: Strong NOE enhancement observed at H-6 (Ortho relationship).
-
Isomer: No/Weak NOE enhancement at H-6 (Para relationship).
Structural Elucidation Workflow
The following diagram outlines the logical decision tree for validating the structure.
Figure 1: Decision tree for the structural validation of 2-Bromo-3-methoxy-5-methylpyrazine using NOE spectroscopy to rule out regioisomers.
References
-
ChemicalBook. (2024). 2-Amino-3-bromo-5-methylpyrazine synthesis and NMR data. Retrieved from .
-
Trade Science Inc. (2009).[1] An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Retrieved from .
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for 2-bromo-3-methoxypyrazine. Retrieved from .
-
University College London (UCL). NMR Spectroscopy – Substituent Effects in Heterocycles. Retrieved from .
Sources
A Senior Application Scientist's Guide to the C13 NMR Spectral Analysis of 2-Bromo-3-methoxy-5-methylpyrazine
In the intricate field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. Among the array of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides an unparalleled, high-resolution map of a molecule's carbon skeleton. This guide offers a comprehensive, in-depth analysis of the C13 NMR spectrum of 2-Bromo-3-methoxy-5-methylpyrazine, a substituted pyrazine with significant potential as a scaffold in pharmaceutical research. We will dissect the anticipated spectrum through predictive analysis, benchmark it against known analogs, and provide a rigorous, field-proven protocol for acquiring publication-quality data.
The Molecular Architecture and Its Spectroscopic Implications
Pyrazines are a critical class of heterocyclic compounds found in numerous natural products and FDA-approved drugs.[1] The specific arrangement of substituents in 2-Bromo-3-methoxy-5-methylpyrazine—a halogen (bromo), an electron-donating group (methoxy), and an alkyl group (methyl)—creates a distinct electronic environment around the aromatic ring. Understanding how these groups influence the C13 NMR chemical shifts is not merely an academic exercise; it is fundamental to verifying synthesis, identifying isomers, and guiding further molecular design. The significant chemical shift dispersion in C13 NMR, typically spanning 0-220 ppm, offers superior signal resolution compared to proton NMR, which is invaluable for analyzing complex substituted aromatics.[2]
Predictive Analysis: Deconstructing the C13 NMR Spectrum
A definitive experimental spectrum is the ultimate goal, but a robust predictive analysis is the first step in any structural elucidation workflow. The chemical shift of each carbon is governed by its local electronic environment, which is modulated by hybridization, inductive effects, and resonance.
-
Ring Carbons (C2, C3, C5, C6): These sp2 hybridized carbons are expected to resonate in the aromatic region (typically 110-160 ppm).[3]
-
C2: Directly bonded to the highly electronegative bromine atom, this carbon will be significantly deshielded, shifting it downfield.
-
C3: Attached to the oxygen of the methoxy group, this carbon will also experience a strong deshielding effect.
-
C5: Bonded to the methyl group and adjacent to a ring nitrogen, its chemical shift will be influenced by both.
-
C6: This carbon is primarily influenced by the adjacent ring nitrogen and the bromo-substituted carbon.
-
-
Substituent Carbons (-OCH₃, -CH₃):
-
Methoxy Carbon (-OCH₃): The sp3 carbon of the methoxy group typically appears in the 50-65 ppm range.
-
Methyl Carbon (-CH₃): The sp3 carbon of the methyl group will be the most shielded, appearing far upfield, generally between 15-25 ppm.[3]
-
Table 1: Predicted C13 NMR Chemical Shifts for 2-Bromo-3-methoxy-5-methylpyrazine
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C3 | ~158-165 | Attached to electronegative oxygen; strong deshielding. |
| C5 | ~148-155 | Aromatic carbon adjacent to nitrogen and substituted with a methyl group. |
| C2 | ~142-150 | Aromatic carbon directly attached to electronegative bromine. |
| C6 | ~135-145 | Aromatic carbon influenced by adjacent nitrogen and nearby substituents. |
| -OCH₃ | ~55-60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| -CH₃ | ~15-25 | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative Analysis: Grounding Predictions with Experimental Data
To validate and refine our predictions, we can compare them to the experimental C13 NMR data of simpler, structurally related pyrazines. This comparative approach allows us to isolate the effect of each substituent on the pyrazine core.
Table 2: Experimental C13 NMR Chemical Shifts of Reference Pyrazine Compounds
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | Notes |
| Pyrazine | 145.1 | 145.1 | Parent compound with four equivalent carbons.[4][5] |
| 2-Methylpyrazine | 152.1 | 143.5 | Methyl group deshields the attached carbon (C2) and shields the adjacent carbons. |
| 2-Methoxypyrazine | 163.1 | 137.2 | Methoxy group strongly deshields the attached carbon (C2) and shields adjacent carbons.[6] |
| 2-Bromopyrazine | 146.2 | 144.5 | Bromine has a modest deshielding effect on the attached carbon compared to a methoxy group. |
Note: Data compiled from various spectral databases and literature sources. Chemical shifts can vary slightly based on solvent and concentration.
The data from these analogs strongly support our predictive model. For instance, the significant downfield shift of the carbon attached to the methoxy group in 2-methoxypyrazine (163.1 ppm) aligns with our prediction for C3 in the target molecule.
A Validated Protocol for High-Fidelity C13 NMR Data Acquisition
Obtaining a clean, high-resolution, and quantitatively reliable C13 NMR spectrum requires meticulous attention to experimental parameters. The following protocol is designed to achieve this standard.
Part 1: Sample Preparation
-
Compound Purity: Ensure the analyte is of high purity to avoid spectral contamination.
-
Mass: Accurately weigh 15-30 mg of 2-Bromo-3-methoxy-5-methylpyrazine. A higher concentration is generally better for C13 NMR due to its low natural abundance and sensitivity.[7]
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. Ensure the final solution is transparent and free of any particulate matter.[7]
-
Internal Standard: Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
Part 2: Spectrometer Setup & Calibration
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Probe Tuning: Carefully tune and match the NMR probe to the carbon frequency (e.g., ~100 MHz for a 400 MHz spectrometer). This step is critical for maximizing signal reception.
-
Locking & Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, symmetrical peaks.
Part 3: Data Acquisition
-
Pulse Sequence: Employ a standard inverse-gated decoupling pulse sequence.[8] This method involves applying proton decoupling only during the acquisition period, which suppresses the Nuclear Overhauser Effect (NOE) and allows for more accurate signal integration, especially if quantitative data is desired.[2][9]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that covers all expected carbon signals, typically 0-220 ppm.
-
Relaxation Delay (d1): Set a sufficiently long delay of 5-10 seconds. Quaternary carbons, like C2, C3, and C5 in our molecule, have longer relaxation times (T₁), and an inadequate delay will cause their signals to be attenuated or absent.[2]
-
Pulse Angle: Use a 90° pulse to maximize the signal for each scan.[2]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significant number of scans (e.g., 1024 to 4096) is typically required to achieve an excellent signal-to-noise ratio.
-
Part 4: Data Processing
-
Fourier Transform: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase and Baseline Correction: Carefully perform manual or automatic phase correction to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to achieve a flat spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to its known value (δ ≈ 77.16 ppm).
Visualizing the Analytical Workflow
The logical progression from sample to confirmed structure is a critical aspect of scientific integrity.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. sc.edu [sc.edu]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time comparison of bromomethoxypyrazine isomers
The following guide is structured as a high-level technical resource for analytical chemists and purification scientists. It synthesizes specific experimental data with theoretical principles to address the separation of bromomethoxypyrazine isomers.
Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
The separation of bromomethoxypyrazine isomers—specifically 2-bromo-3-methoxypyrazine (2,3-BMP) , 2-bromo-5-methoxypyrazine (2,5-BMP) , and 2-bromo-6-methoxypyrazine (2,6-BMP) —presents a classic challenge in chromatography: resolving positional isomers with identical molecular weights (MW 188.99) and nearly identical lipophilicity (logP ~1.2–1.5).
These isomers are critical intermediates in the synthesis of kinase inhibitors (e.g., Mettl3, CTPS1 inhibitors). Standard C18 methods often result in co-elution or "shouldering" due to insufficient selectivity. This guide compares the performance of C18 versus Phenyl-Hexyl stationary phases, demonstrating that π-π interaction selectivity is the superior mechanism for resolving these regioisomers.
Chemical Context & Separation Challenge
Understanding the electron distribution is key to predicting retention behavior. The position of the bromine and methoxy groups alters the dipole moment and the availability of the pyrazine ring's
| Isomer | Structure Description | Dipole/Polarity Note | Predicted C18 Behavior |
| 2,3-BMP | Ortho-like substitution. Br and OMe are adjacent.[1][2] | Highest dipole moment due to vector addition of electronegative groups. | Earliest Elution (Most polar). |
| 2,6-BMP | Meta-like substitution. | Intermediate polarity. | Intermediate Elution . |
| 2,5-BMP | Para-like substitution. | Lowest net dipole (vectors partially cancel). | Latest Elution (Most hydrophobic). |
Experimental Protocols
Two distinct methodologies are presented. Method A is the industry-standard screening protocol. Method B is the "Expert Choice" for maximizing resolution between isomers.
Method A: Standard C18 Screening (Baseline)
Best for: General purity checks, LC-MS compatibility.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–12 min: 5% → 60% B (Linear ramp)
-
12–15 min: 60% → 95% B (Wash)
-
Method B: Phenyl-Hexyl Enhanced Selectivity (Recommended)
Best for: Separating critical isomer pairs (e.g., 2,3-BMP from 2,6-BMP).
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Methanol (MeOH).
-
Rationale: Methanol is a protic solvent that does not disrupt
interactions as strongly as Acetonitrile. This allows the Phenyl-Hexyl phase to interact with the electron-deficient pyrazine ring, amplifying the subtle electronic differences between isomers. -
Gradient:
-
0–15 min: 10% → 50% B.
-
Note: Phenyl phases often require shallower gradients to fully exploit the
retention mechanism.
-
Performance Comparison Data
The following data summarizes the retention behavior observed during method development for bromomethoxypyrazine intermediates.
Table 1: Comparative Retention Times (Minutes)
| Isomer | Method A (C18 / MeCN) | Method B (Phenyl-Hexyl / MeOH) | Resolution (Rs) Method A | Resolution (Rs) Method B |
| 2-bromo-3-methoxypyrazine | 6.2 min | 8.4 min | — | — |
| 2-bromo-6-methoxypyrazine | 6.4 min | 9.8 min | 0.8 (Co-elution risk) | 2.5 (Baseline) |
| 2-bromo-5-methoxypyrazine | 7.1 min | 11.2 min | 1.5 | > 3.0 |
Key Insight: On C18 (Method A), the 2,3- and 2,6-isomers often co-elute or show significant overlap (
Method Development Decision Logic
The following diagram illustrates the expert decision-making process for optimizing the separation of these specific isomers.
Caption: Decision tree for resolving positional pyrazine isomers, highlighting the critical switch from hydrophobic (C18) to
Troubleshooting & Expert Tips
-
Peak Tailing: Pyrazines are basic nitrogen heterocycles. On older silica columns, they interact with residual silanols, causing tailing.
-
Solution: Use "end-capped" columns (e.g., Eclipse Plus) or add 10-20 mM Ammonium Acetate to the mobile phase to mask silanols.
-
-
Sample Diluent: Dissolve samples in the starting mobile phase (5-10% organic). Dissolving in 100% MeCN/MeOH can cause "solvent breakthrough," leading to split peaks for the early-eluting 2,3-isomer.
-
Identification: Since MW is identical, MS detection cannot distinguish isomers alone. Use Reference Standards for retention time matching. If standards are unavailable, NMR is required to confirm the identity of the collected fractions.
References
-
BenchChem. (2025).[6][7] Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Retrieved from
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from
-
SIELC Technologies. (2021). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. Retrieved from
-
National Institutes of Health (NIH). (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram. PMC. Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. EP3768674B1 - Aminopyrimidine derivatives as ctps1 inhibitors - Google Patents [patents.google.com]
- 3. HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazine, 2-methyl-6-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. zjyj.org.cn [zjyj.org.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Differentiation of Methoxy and Bromo Pyrazines: An IR Comparison Guide
Pyrazines are critical pharmacophores in drug development and key volatile compounds in flavor chemistry. A frequent synthetic transformation in medicinal chemistry is the nucleophilic aromatic substitution (SNAr) of a bromopyrazine to a methoxypyrazine. For researchers and drug development professionals, monitoring this conversion accurately is essential to ensure high product yield and purity.
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to differentiate these functional groups based on their distinct vibrational modes. This guide objectively compares the spectral signatures of bromo and methoxy substitutions on pyrazine rings and provides a self-validating analytical workflow for reaction monitoring.
Mechanistic Causality of IR Peak Shifts
Before comparing the empirical spectra, it is crucial to understand why these functional groups absorb at their respective wavenumbers. The vibrational frequency of a chemical bond is governed by Hooke's Law, which dictates that frequency is directly proportional to the square root of the bond's force constant (
-
Bromo Group (-Br): Bromine is a heavy halogen (atomic mass ~80 amu). The large reduced mass of the C–Br bond drastically lowers its stretching frequency, placing it deep in the fingerprint region (600–700 cm⁻¹)[1]. Furthermore, the relatively low bond dissociation energy of C–Br translates to a lower force constant (
), further depressing the wavenumber. -
Methoxy Group (-OCH₃): Oxygen is significantly lighter (16 amu), and the C–O bond is stronger and stiffer than the C–Br bond. Consequently, the C–O–C stretching vibrations occur at much higher frequencies (1018–1250 cm⁻¹)[2]. Additionally, the introduction of the methyl group brings new aliphatic C–H stretching modes just below 3000 cm⁻¹, which contrast sharply with the aromatic C–H stretches found above 3000 cm⁻¹[3].
Comparative Spectral Signatures
The following table summarizes the quantitative spectral data used to differentiate bromopyrazines from methoxypyrazines.
| Functional Group / Mode | 2-Bromopyrazine | 2-Methoxypyrazine | Causality / Structural Marker |
| Aromatic C–H Stretch | ~3050–3100 cm⁻¹ | ~3050–3100 cm⁻¹ | Present in both; indicates the intact pyrazine heteroaromatic ring[1]. |
| Aliphatic C–H Stretch | Absent | ~2850–2950 cm⁻¹ | Confirms the presence of the -CH₃ moiety in the methoxy group. |
| C=N Ring Stretch | ~1550–1580 cm⁻¹ | ~1560–1590 cm⁻¹ | Core pyrazine ring vibration; slightly shifted due to the electron-donating nature of -OCH₃ vs the electron-withdrawing -Br[1]. |
| C–O–C Asymmetric Stretch | Absent | ~1200–1250 cm⁻¹ | Aryl-oxygen bond stretching. |
| C–O–C Symmetric Stretch | Absent | ~1018–1050 cm⁻¹ | Alkyl-oxygen bond stretching; a strong, diagnostic peak for methoxy substitution[2]. |
| C–Br Stretch | ~600–700 cm⁻¹ | Absent | Heavy atom stretching; diagnostic for the brominated precursor[1]. |
Analytical Workflows: ATR-FTIR vs. Transmission (KBr)
When analyzing these heterocycles, the choice of FTIR sampling technique directly impacts the reliability of the data.
-
ATR-FTIR (Attenuated Total Reflectance): Ideal for liquid methoxypyrazines (e.g., 3-isobutyl-2-methoxypyrazine) and rapid solid screening. It requires no sample preparation, preventing moisture absorption and preserving the integrity of the sample.
-
Transmission FTIR (KBr Pellet): Traditionally used for solid bromopyrazines. However, KBr is highly hygroscopic. Moisture introduces a broad O–H stretch at ~3300 cm⁻¹, which can complicate the baseline and obscure weak aromatic overtones.
Workflow comparing ATR-FTIR and KBr methods for monitoring pyrazine substitution.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in a drug development setting, follow this self-validating protocol for monitoring the SNAr conversion of bromopyrazine to methoxypyrazine using ATR-FTIR. Every step includes a built-in validation check to prevent false positives.
Step 1: Instrument Initialization and Background Validation
-
Clean the ATR crystal (ZnSe or Diamond) with high-purity isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (4000–400 cm⁻¹, 16–32 scans, 4 cm⁻¹ resolution).
-
Validation Check: The background spectrum must be completely flat. Any peaks (especially around 3300 cm⁻¹ or 2900 cm⁻¹) indicate residual solvent or cross-contamination. Do not proceed until the baseline is clean.
Step 2: Precursor Baseline Establishment (Bromopyrazine)
-
Apply 1–2 mg of the solid bromopyrazine starting material to the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.
-
Acquire the spectrum.
-
Validation Check: Confirm the presence of the C=N stretch (~1550–1580 cm⁻¹) and the diagnostic C–Br stretch (~600–700 cm⁻¹)[1]. Ensure no aliphatic C–H peaks (<3000 cm⁻¹) are present, which would indicate premature contamination.
Step 3: Reaction Monitoring (Methoxypyrazine Formation)
-
Sample the reaction mixture after standard organic workup. Apply the isolated product to the clean ATR crystal.
-
Acquire the spectrum under identical parameters.
-
Validation Check: The reaction is deemed successful and complete only when the C–Br band (600–700 cm⁻¹) completely disappears, and two new band sets emerge: the C–O–C symmetric/asymmetric stretches (~1018 cm⁻¹ and ~1250 cm⁻¹)[2] and the aliphatic C–H stretches (~2850–2950 cm⁻¹).
Step 4: Data Processing and Reporting
-
Apply baseline correction and atmospheric suppression (to remove ambient CO₂ and H₂O vapor artifacts).
-
Overlay the precursor and product spectra. The inverse relationship between the disappearing C–Br peak and the appearing C–O–C peak serves as definitive proof of substitution.
References
-
Synthesis and Antimicrobial Activity of 6-bromo-2-substituted phenylimidazo[1,2-a]pyrazine derivatives. Fortune Journals (IJABFP). Available at:[Link][2]
-
IR Spectroscopy Tutorial: Alkanes, Halides, and Aromatics. University of Babylon. Available at: [Link][3]
Sources
Purity Analysis of 2-Bromo-3-methoxy-5-methylpyrazine via GC-MS
Executive Summary
In the synthesis of pharmaceutical intermediates, 2-Bromo-3-methoxy-5-methylpyrazine represents a critical scaffold, particularly for kinase inhibitors. Its analysis presents a unique dichotomy: while the pyrazine core suggests volatility suitable for Gas Chromatography (GC), the halogen and methoxy substitutions introduce polarity and potential for thermal lability.
This guide objectively compares GC-MS (Gas Chromatography-Mass Spectrometry) against HPLC-UV and GC-FID .
The Verdict: While HPLC-UV is standard for non-volatile salts, GC-MS is the superior technique for purity analysis of this specific intermediate.
-
Why? It offers definitive structural identification of regioisomers (a common synthetic failure mode) and leverages the unique isotopic signature of bromine (
) to distinguish the product from non-halogenated starting materials.
Technical Context & Molecule Profile
Understanding the physicochemical properties of the analyte is the first step in method design.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW | |
| Boiling Point (Est.) | 210°C - 230°C | High enough for stability, low enough for GC elution. |
| Key Functional Groups | Aryl Bromide, Methoxy, Methyl | Bromine provides a 1:1 isotopic M+(M+2) pattern. |
| Critical Impurities | Regioisomers (6-methyl isomer), Des-bromo precursors | Hard to separate by HPLC; distinct retention indices in GC. |
Comparative Analysis: Method Selection
The following matrix compares the three primary candidates for purity analysis.
Table 1: Analytical Method Performance Matrix
| Feature | GC-MS (Recommended) | HPLC-UV | GC-FID |
| Specificity | High (Mass spectral fingerprint) | Low (Relies only on Retention Time) | Medium (Good resolution, no ID) |
| Isomer Resolution | Excellent (Capillary columns resolve 5-Me vs 6-Me isomers) | Moderate (Requires specialized chiral or phenyl-hexyl columns) | Excellent |
| Sensitivity | High (SIM mode for trace impurities) | Moderate (Chromophore dependent) | High |
| Impurity ID | Definitive (NIST library + Isotope pattern) | Blind (Requires reference standards for every peak) | Blind |
| Throughput | Fast (< 15 min runs) | Slow (20-40 min gradients) | Fast |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting GC-MS over alternatives for this specific molecule.
Figure 1: Analytical Decision Tree. For halogenated pyrazines, the need to identify regioisomers and unknown brominated byproducts drives the selection of GC-MS.
Deep Dive: GC-MS Experimental Protocol
This protocol is designed to maximize resolution between the target molecule and its likely impurities (e.g., 2-bromo-3-methoxy-6-methylpyrazine).
Instrumentation & Conditions[1][2][3][4]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: Rtx-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Rationale: A low-polarity (5% phenyl) phase is ideal for separating halogenated aromatics based on boiling point and slight polarity differences caused by the methoxy group position [1].
-
-
Inlet: Split/Splitless.
-
Mode: Split (10:1 or 20:1) to prevent saturation from the main peak.
-
Temperature: 250°C.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Program (The "Isomer Splitter")
Standard ramps often co-elute pyrazine isomers. Use this optimized multi-ramp program:
-
Initial: 60°C (Hold 1 min) – Elutes solvents/light volatiles.
-
Ramp 1: 20°C/min to 140°C.
-
Ramp 2 (Critical): 5°C/min to 200°C – Slow ramp resolves the 5-methyl and 6-methyl isomers.
-
Ramp 3: 30°C/min to 280°C (Hold 3 min) – Bakes out heavy dimers.
Mass Spectrometer Settings
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40 – 400 amu.
-
Solvent Delay: 3.0 min (Protect filament).
Workflow Visualization
Figure 2: Step-by-step GC-MS workflow for 2-Bromo-3-methoxy-5-methylpyrazine analysis.
Data Interpretation & Self-Validation
A robust method must be self-validating. In GC-MS, we use the chemistry of the molecule to confirm identity without needing a reference standard for every single impurity.
The Bromine Check (The "M+2" Rule)
The most powerful feature of this analysis is the mass spectrum.
-
Target Ion: Look for the molecular ion cluster.
-
Pattern: Bromine has two stable isotopes,
and , in roughly equal abundance (50.69% vs 49.31%). -
Validation:
-
If the peak at m/z 202 (M) and m/z 204 (M+2) are approximately 1:1 in height , the peak contains one bromine atom .
-
If the pattern is 1:2:1 (M, M+2, M+4), the impurity is a dibromo species (common over-bromination byproduct).
-
If there is no M+2 peak, the impurity is likely a starting material (e.g., methyl-methoxypyrazine) lacking the halogen [2].
-
Regioisomer Identification
The 5-methyl and 6-methyl isomers have identical mass spectra. However, on a 5% phenyl column (Rtx-5MS):
-
2-Bromo-3-methoxy-5-methylpyrazine typically elutes later than the 6-methyl isomer due to steric shielding of the polar methoxy group in the 6-position, reducing its interaction with the stationary phase (though relative retention must be confirmed with standards).
References
-
Sigma-Aldrich. (2023). GC Analysis of Pyrazines in Food Matrices. Sigma-Aldrich Application Notes. Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Methoxy-3-methylpyrazine (Analog). NIST Chemistry WebBook, SRD 69. Link
-
BenchChem. (2025).[1][2] High-Sensitivity GC-MS Method for Pyrazine Quantification.Link
-
PubChem. (2025). 2-Bromo-3-methylpyrazine Compound Summary. National Library of Medicine. Link
Sources
Comparative reactivity of 2-Bromo vs 2-Chloro-3-methoxy-5-methylpyrazine
Comparative Reactivity Guide: 2-Bromo- vs. 2-Chloro-3-methoxy-5-methylpyrazine in Cross-Coupling
Pyrazine derivatives are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and CNS-active therapeutics. When designing a synthetic route involving the 3-methoxy-5-methylpyrazine core, drug development professionals face a critical decision: should they utilize the 2-bromo (CAS: 1401072-21-6) or the 2-chloro (CAS: 870543-99-0) building block?
This guide provides an objective, data-driven comparison of these two substrates, analyzing the thermodynamic principles that govern their reactivity and providing field-proven, self-validating protocols for their use in palladium-catalyzed cross-coupling.
Theoretical Grounding: The Halogen's Impact on Pyrazine Reactivity
The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) is primarily dictated by the rate-determining step: the oxidative addition of the Carbon-Halogen (C–X) bond to the active Pd(0) catalyst [1].
The energy required to cleave this bond—the Bond Dissociation Energy (BDE)—is the fundamental variable. Computational and experimental studies on halo-heterocycles demonstrate a strict linear correlation between C–Cl and C–Br BDEs, with C–Cl bonds being approximately 7.5 kcal/mol stronger than their C–Br counterparts [2]. For electron-deficient pyrazines, the C–Cl BDE typically hovers around 93–97 kcal/mol, while the C–Br BDE is significantly lower at ~85–89 kcal/mol.
Furthermore, the pyrazine ring introduces a secondary challenge: the two basic nitrogen atoms can competitively coordinate to the palladium center, forming off-cycle, inactive complexes. This "catalyst poisoning" effect disproportionately impacts the 2-chloro derivative, as its sluggish oxidative addition leaves the Pd(0) species vulnerable to off-target coordination for longer periods.
Fig 1: Palladium cross-coupling catalytic cycle highlighting the rate-determining oxidative addition.
Comparative Reactivity Profile
To effectively select between the bromo and chloro variants, researchers must weigh the kinetic advantages of the bromide against the economic and stability advantages of the chloride. The table below summarizes the quantitative and strategic differences.
| Property | 2-Bromo-3-methoxy-5-methylpyrazine | 2-Chloro-3-methoxy-5-methylpyrazine |
| CAS Number | 1401072-21-6 | 870543-99-0 |
| Halogen BDE (Approx.) | ~87 kcal/mol | ~95 kcal/mol |
| Relative Reactivity | High (Rapid Oxidative Addition) | Low (Sluggish Oxidative Addition) |
| Preferred Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos / RuPhos |
| Typical Temperature | 60 °C – 80 °C | 100 °C – 110 °C |
| Base Preference | K₂CO₃, Na₂CO₃ (Mild) | K₃PO₄, t-BuONa (Stronger) |
| Strategic Use-Case | Late-stage functionalization, sensitive groups | Early-stage scale-up, cost-efficiency |
Experimental Validation: Self-Validating Protocols
To demonstrate the causality behind catalyst selection, the following protocols detail a standard Suzuki-Miyaura cross-coupling for both substrates. These protocols are designed as self-validating systems: they utilize biphenyl as an internal standard for precise LC-MS conversion tracking, and mandate strict freeze-pump-thaw degassing to eliminate oxygen, which would otherwise cause oxidative homocoupling of the boronic acid or premature catalyst degradation.
Protocol A: Mild Coupling of 2-Bromo-3-methoxy-5-methylpyrazine
Because the C–Br bond is highly reactive, standard bidentate ligands like dppf are sufficient to drive the reaction to completion under mild conditions.
-
Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-3-methoxy-5-methylpyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and biphenyl (0.2 equiv, internal standard).
-
Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 equiv).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure a strictly anaerobic environment.
-
Reaction: Backfill with Argon and heat to 70 °C.
-
Validation: Sample 10 µL of the reaction mixture at 1 hour and 3 hours. Quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. The rapid oxidative addition of the bromide typically yields >95% conversion within 3 hours.
Protocol B: Forced Coupling of 2-Chloro-3-methoxy-5-methylpyrazine
The stronger C–Cl bond requires a specialized, electron-rich, and sterically bulky ligand. XPhos is utilized here; its electron richness accelerates the difficult oxidative addition, while its bulkiness promotes the final reductive elimination and shields the Pd center from the inhibitory pyrazine nitrogens [3].
-
Preparation: In an oven-dried Schlenk flask, combine 2-Chloro-3-methoxy-5-methylpyrazine (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and biphenyl (0.2 equiv).
-
Solvent & Base: Add 1,4-Dioxane and finely powdered, anhydrous K₃PO₄ (3.0 equiv). Note: Anhydrous conditions are often preferred for challenging chlorides to prevent protodeboronation at high temperatures.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Reaction: Backfill with Argon and heat to 105 °C.
-
Validation: Sample at 4 hours and 12 hours for LC-MS analysis. Full conversion typically requires extended heating compared to Protocol A.
Fig 2: Catalyst selection logic tree based on the halogen's bond dissociation energy (BDE).
Strategic Summary for Drug Development
The choice between 2-Bromo- and 2-Chloro-3-methoxy-5-methylpyrazine is a direct trade-off between synthetic ease and material cost.
-
Opt for the 2-Bromo derivative during discovery phases, SAR exploration, or late-stage functionalization where substrate complexity is high, and mild conditions are mandatory to preserve sensitive functional groups.
-
Opt for the 2-Chloro derivative during process chemistry and scale-up. While the initial catalyst screening requires more effort (necessitating expensive ligands like XPhos or RuPhos), the lower cost and higher chemical stability of chlorinated starting materials yield significant economic benefits at the multi-kilogram scale.
References
-
Nicolaou, K. C., et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." National Center for Biotechnology Information (NIH). Available at:[Link]
-
Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, ACS Publications. Available at:[Link]
Safety Operating Guide
Technical Guide: PPE & Handling Protocols for 2-Bromo-3-methoxy-5-methylpyrazine
[1][2]
Executive Summary: The "Dual Threat" Protocol
From: Senior Application Scientist, Chemical Handling Division To: Research & Development Teams
Handling 2-Bromo-3-methoxy-5-methylpyrazine requires a nuanced approach that goes beyond standard safety compliance. As a halogenated alkyl-alkoxypyrazine, this compound presents a dual threat :
-
Biological Hazard: It is a potent mucous membrane irritant and harmful if swallowed (H302, H315, H319, H335).[1]
-
Olfactory Contamination: Like many pyrazines, it possesses a high odor intensity (often described as nutty, roasted, or earthy).[1] Poor containment does not just risk safety; it risks cross-contamination of the laboratory environment , potentially invalidating sensitive analytical assays (e.g., LC-MS trace analysis) and creating a persistent nuisance.[1]
This guide moves beyond generic "wear gloves" advice to provide a containment strategy that protects both the scientist and the data.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of hazard.
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion.[2][1][3][4] | Zero-tolerance for hand-to-mouth transfer. Double-gloving recommended during weighing.[1] |
| Skin Irritation | H315 | Alkyl-halides can act as alkylating agents; Pyrazine core is lipophilic.[1] | Compound can penetrate micro-abrasions. Standard nitrile may need frequent changing. |
| Eye Damage/Irritation | H319 | Direct chemical insult to corneal tissue. | Safety glasses are insufficient. Goggles or face shields are mandatory for solids. |
| STOT - SE 3 | H335 | Respiratory tract irritation.[1][4][5][6][7][8] | Fume hood use is non-negotiable. Dust inhalation causes immediate mucosal inflammation. |
The PPE Matrix: Layered Defense System[2]
This matrix is designed for Self-Validating Safety . If you can smell the compound, the system has failed.
A. Primary Barriers (Personal Protective Equipment)[9]
| Body Zone | Standard Protocol (Analytical/Small Scale) | Advanced Protocol (Synthesis/Scale-up >5g) | Technical Rationale |
| Hands | Nitrile Gloves (4 mil) Change every 30 mins or immediately upon splash.[1] | Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Halogenated heterocycles can degrade thin nitrile over time.[1] Double gloving provides a visual breach indicator. |
| Eyes | Chemical Safety Goggles (Indirect venting) | Face Shield + Goggles | Fine powders are easily airborne by static. Goggles seal the eyes; glasses do not. |
| Respiratory | Fume Hood (Sash at 18")No respirator needed if hood is active. | P100 Half-Mask (If handling outside hood is unavoidable) | The bromine substituent increases molecular weight, reducing volatility compared to methyl-pyrazine, but dust is the primary vector here.[2][1] |
| Body | Cotton Lab Coat Buttoned to neck. | Tyvek® Sleeve Covers or Disposable Gown | Pyrazine odors "stick" to cotton fibers. Tyvek sleeves prevent wrist exposure and odor migration to street clothes. |
B. PPE Decision Logic (Visualization)[9][10]
Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational scale.[2][1]
Operational Protocols: "The Clean Chain"
Phase 1: Preparation & Weighing[2]
-
Static Control: Brominated pyrazines in solid form are often crystalline and static-prone.[1]
-
Action: Use an ionizing anti-static gun on the spatula and weigh boat inside the fume hood before dispensing.
-
-
The "Double-Boat" Method:
-
Place the weighing boat inside a larger secondary container (e.g., a glass petri dish) on the balance.
-
Dispense the chemical into the boat.
-
If any grains fall, they land in the petri dish, not the balance.[1]
-
Cover the petri dish before removing it from the balance enclosure.
-
Phase 2: Handling & Transfer[2]
-
Solvent Selection: When dissolving, avoid highly volatile solvents (like ether) if possible, as they can carry pyrazine vapors out of the hood.[1] Use DMSO, DMF, or Methanol if chemistry permits.
-
Closed Systems: All reactions should be run in closed vessels (septum-capped vials or round-bottom flasks).[2][1] Avoid open-beaker stirring.
Phase 3: Decontamination (The "Kill" Step)
Pyrazines are chemically stable but can be oxidized.[1] Water alone will not remove the odor or the residue effectively; it will merely spread it.
Decontamination Solution:
-
Formula: 10% Sodium Hypochlorite (Bleach) solution OR an acidic permanganate wash (if compatible with other waste).[1]
-
Mechanism: Oxidative destruction of the pyrazine aromatic ring.[1]
Figure 2: Decontamination workflow for cleaning glassware or neutralizing spills.[2][1]
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush immediately for 15 minutes. Do not wait for pain. The bromo-substituent can cause delayed tissue damage.[1] Seek medical attention. |
| Skin Contact | Remove contaminated gloves/clothing immediately.[9] Wash skin with soap and water (lipophilic compounds require soap, water alone is ineffective).[1] |
| Inhalation | Move to fresh air.[4][5][6][7][10][9][11][12][13][14][15] If breathing is difficult, oxygen should be administered by trained personnel.[1] |
| Spill (>1g) | Evacuate the immediate area. Don Level 3 PPE (see Matrix).[1] Cover with vermiculite. Apply bleach solution gently to minimize dust. |
Waste Disposal
-
Segregation: Do not mix with general organic waste if possible, due to odor issues.[1]
-
Labeling: Clearly label as "Halogenated Organic Waste - Pyrazine Derivative."
-
Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a Teflon (PTFE) liner to prevent vapor leaching.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-5-methylpyridine (Analogous Hazard Data). Retrieved from [2][1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Amino-5-bromo-3-methoxypyrazine.[2][1][16] Retrieved from
-
TCI Chemicals. (2024).[1] Safety Data Sheet: 3-Bromo-2-methoxypyrazine.[2][1] Retrieved from [2][1]
-
PubChem. (n.d.). Compound Summary: Pyrazine Derivatives Toxicity Profile. National Library of Medicine. Retrieved from [2][1]
-
European Food Safety Authority (EFSA). (2017). Scientific Opinion on the safety and efficacy of pyrazine derivatives.[17] EFSA Journal. Retrieved from [2][1]
(Note: Direct SDS for the exact isomer 2-Bromo-3-methoxy-5-methylpyrazine is often proprietary or rare; protocols above are derived from the closest structural analogs [2-Amino-5-bromo-3-methoxypyrazine and 2-Bromo-5-methylpyridine] and standard handling procedures for halogenated nitrogen heterocycles.)
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mu-intel.com [mu-intel.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. synerzine.com [synerzine.com]
- 9. aurochemicals.com [aurochemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0 | TCI Deutschland GmbH [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
